Ethyl 5-methylindole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-6-8(2)4-5-10(9)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVFKXFOPNKHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283326 | |
| Record name | Ethyl 5-methylindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16382-15-3 | |
| Record name | 16382-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-methylindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-methylindole-2-carboxylate (CAS: 16382-15-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-methylindole-2-carboxylate, identified by CAS number 16382-15-3, is a versatile heterocyclic compound with a core indole structure. This scaffold is of significant interest in medicinal chemistry and organic synthesis due to its prevalence in bioactive molecules.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications, with a focus on its role as a key building block in the development of novel therapeutics. Detailed experimental protocols and mechanistic insights are presented to facilitate its use in research and drug discovery.
Chemical and Physical Properties
This compound is a stable, solid compound under standard conditions, appearing as a light yellow to pale brown solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and characterization.
| Property | Value | Reference |
| CAS Number | 16382-15-3 | [1][4][5][6] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][4][5][6] |
| Molecular Weight | 203.24 g/mol | [1][4][5][6] |
| Melting Point | 160-164 °C | [1][5][7] |
| Appearance | Light yellow to pale brown solid | [1] |
| Purity | ≥97-99% (by HPLC) | [1][4][5][6] |
| Solubility | Soluble in methanol and dichloromethane; Insoluble in water. | [6][7] |
| Synonyms | 2-Carbethoxy-5-methylindole, 5-Methyl-1H-indole-2-carboxylic acid ethyl ester, NSC 30928 | [1][4][5][6] |
| InChI Key | KMVFKXFOPNKHEM-UHFFFAOYSA-N | [5] |
| SMILES | CCOC(=O)c1cc2cc(C)ccc2[nH]1 | [5] |
Synthesis of this compound
The primary synthetic route to this compound is through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone. In this case, the precursors are p-methylphenylhydrazine and ethyl pyruvate.
Fischer Indole Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Fischer indole reaction.
Caption: General workflow for the Fischer indole synthesis of this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis)
Materials:
-
p-Methylaniline
-
Ethyl α-methyl acetoacetate
-
Polyphosphoric acid
-
Toluene
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Water
-
n-Hexane
Procedure:
-
Formation of the Intermediate: React p-methylaniline with ethyl α-methyl acetoacetate. A specific patent describes refluxing the product of a related reaction (620.0g) with polyphosphoric acid (1.3kg) in toluene (870ml) at 110°C for 3 hours.[8]
-
Cyclization: The reaction mixture is then cooled to 60°C.
-
Work-up: Water (800ml) is added, and the product is extracted with ethyl acetate (1L).[8] The organic layer is washed sequentially with 5% sodium bicarbonate solution and water, then dried.[8]
-
Purification: The ethyl acetate is removed under reduced pressure. The resulting concentrate is crystallized by adding ethyl acetate (100ml) and n-hexane (500ml).[8] The crystals are filtered and dried to yield the final product.[8]
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][6] Its indole core is a privileged scaffold in medicinal chemistry.
Cannabinoid CB1 Receptor Antagonists
Derivatives of this compound have been investigated as antagonists for the cannabinoid CB1 receptor.[7][9] These antagonists have potential therapeutic applications in various disorders. The general approach involves the chemical modification of the indole-2-carboxylate moiety to generate indole-2-carboxamides.
The antagonism at the CB1 receptor by these derivatives can be visualized as blocking the downstream signaling cascade typically initiated by an agonist.
Caption: Antagonism of the CB1 receptor by an indole-2-carboxamide derivative.
Anti-inflammatory and Analgesic Agents
This compound is a precursor for the synthesis of indole-3-propionic acids, which have demonstrated anti-inflammatory and analgesic properties.[7][9] The mechanism of action for some indolepropionic acids involves the modulation of the Aryl Hydrocarbon Receptor (AhR) and subsequent inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
The anti-inflammatory action can be depicted as follows:
Caption: Inhibition of the NF-κB pathway by an indole-3-propionic acid derivative.
Other Applications
-
Agrochemicals: It is utilized in the formulation of pesticides and herbicides.[1]
-
Fragrance Industry: Employed in the creation of specific scents.[1]
-
Organic Synthesis: A versatile reactant for reactions such as Friedel-Crafts acylation and oximation reactions.[7][9]
-
Materials Science: Used in the development of new polymers to enhance durability and resistance.[1]
Key Experimental Reactions
Friedel-Crafts Acylation
A common application of this compound is in Friedel-Crafts acylation reactions. This reaction introduces an acyl group onto the indole ring, typically at the C3 position, further functionalizing the molecule for subsequent synthetic steps.
General Protocol:
-
Reactant Preparation: A solution of this compound is prepared in a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Acylating Agent Addition: The acylating agent (e.g., an acyl chloride like nitrobenzoyl chloride) is added dropwise to the stirred mixture.
-
Reaction Monitoring: The reaction is allowed to proceed, often with warming to room temperature, and monitored for completion by techniques such as Thin Layer Chromatography (TLC).
-
Quenching and Work-up: The reaction is carefully quenched by pouring it into a mixture of ice and acid (e.g., HCl). The organic product is then extracted, washed, dried, and purified.
Conclusion
This compound is a valuable and versatile chemical intermediate with broad applications in pharmaceutical development, agrochemicals, and materials science. Its straightforward synthesis via the Fischer indole reaction and its reactivity in further functionalization reactions make it an important tool for chemists. The continued exploration of derivatives based on this indole scaffold holds significant promise for the discovery of new therapeutic agents and advanced materials.
References
- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Indole-3-propionic acid enhances growth performance and reduces diarrhea via modulating redox status and intestinal inflammation in weaned piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Ethyl 5-methylindole-2-carboxylate molecular weight and formula
An In-depth Technical Guide to Ethyl 5-methylindole-2-carboxylate
This guide provides a comprehensive overview of the physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of indole, this compound serves as a crucial building block in the synthesis of various pharmaceutical agents.
Physicochemical Properties
This compound is a 2-substituted indole derivative.[1] The indole ring system is a prominent structural motif found in numerous natural products and physiologically active molecules.[1]
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂[1][2][3][4] |
| Molecular Weight | 203.24 g/mol [1][2][4] |
| CAS Number | 16382-15-3[2][3][4] |
| Melting Point | 160-164 °C[2] |
| Density (Predicted) | 1.177 ± 0.06 g/cm³[1] |
| Assay Purity | ≥97%[2][4] |
Experimental Protocols
Synthesis
This compound can be synthesized via the Fischer indolization of ethyl pyruvate 2-[2-(methanesulfonyloxy)-4-methyl]phenylhydrazine.[4] This reaction is a classic method for forming the indole ring system.
Solubility
Experimental observations indicate that this compound is soluble in methanol and dichloromethane, but insoluble in water.[1]
Molecular Structure and Visualization
The structural arrangement of this compound, featuring a methyl-substituted indole core with an ethyl carboxylate group at the 2-position, is depicted in the following diagram.
Caption: Molecular structure of this compound.
References
An In-depth Technical Guide on the Solubility of Ethyl 5-methylindole-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl 5-methylindole-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. Understanding the solubility of this compound is crucial for its application in drug discovery and development, enabling appropriate solvent selection for synthesis, purification, and formulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.
| Property | Value | Reference |
| CAS Number | 16382-15-3 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][3] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| Melting Point | 162-164 °C | [1][3] |
| Boiling Point | 236 °C at 4 mm Hg | [1][3] |
| Appearance | Crystalline powder, light yellow to beige | [4] |
Solubility Profile
Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. However, qualitative solubility information has been reported. Table 2 summarizes the available data.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | Soluble | [1][3] |
| Dichloromethane | Soluble | [1][3] |
| Water | Insoluble | [1][3] |
To facilitate further research and development, a detailed experimental protocol for the quantitative determination of solubility is provided in the following section. This will enable researchers to generate precise solubility data in solvents relevant to their specific applications.
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in various solvents. This method is considered the gold standard for its reliability and accuracy.[5]
3.1. Materials and Equipment
-
This compound (high purity, ≥98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
References
An In-depth Technical Guide on Ethyl 5-methylindole-2-carboxylate: Physicochemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 5-methylindole-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The document details its melting and boiling points, and outlines the fundamental synthetic routes, including the Japp-Klingemann reaction and the Fischer indole synthesis.
Physicochemical Data
The melting and boiling points of this compound are summarized below. These values are critical for its purification, handling, and characterization in a laboratory setting.
| Property | Value |
| Melting Point | 159-167 °C[1][2] |
| 162-164 °C[3] | |
| Boiling Point | 236 °C at 4 mm Hg[3] |
Experimental Protocols: Synthesis of Indole Derivatives
The synthesis of this compound and related indole derivatives often involves a two-step process combining the Japp-Klingemann reaction and the Fischer indole synthesis.[4][5][6] This approach allows for the construction of the indole ring system from acyclic precursors.
1. Japp-Klingemann Reaction: Formation of a Hydrazone Intermediate
The Japp-Klingemann reaction is utilized to synthesize arylhydrazones from β-keto-esters and aryl diazonium salts.[4][6]
-
Step 1: Deprotonation: A β-keto-ester is treated with a base to generate an enolate.
-
Step 2: Azo Coupling: The enolate anion undergoes nucleophilic addition to an aryl diazonium salt, forming an azo compound.
-
Step 3: Hydrolysis and Decarboxylation: The azo intermediate is hydrolyzed, leading to the formation of a tetrahedral intermediate which then decomposes to yield the final arylhydrazone.[4]
2. Fischer Indole Synthesis: Cyclization to the Indole Ring
The hydrazone product from the Japp-Klingemann reaction serves as the starting material for the Fischer indole synthesis to form the indole ring.[7][8][9][10]
-
Step 1: Tautomerization: The arylhydrazone is treated with an acid catalyst (Brønsted or Lewis acid) to form its enamine tautomer.[8][10]
-
Step 2:[7][7]-Sigmatropic Rearrangement: The protonated enamine undergoes a[7][7]-sigmatropic rearrangement, which results in the cleavage of the N-N bond and the formation of a di-imine intermediate.[7][10]
-
Step 3: Cyclization and Aromatization: The intermediate cyclizes to form an aminoacetal (or aminal). Subsequent elimination of ammonia under acidic conditions leads to the formation of the aromatic indole ring.[8][10]
A Korean patent describes a process for preparing this compound by reacting p-toluidine with ethyl α-methyl acetoacetate and then cyclizing the resulting intermediate using a mixture of sulfuric acid and acetic acid or hydrobromic acid.[11]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key reaction mechanisms involved in the synthesis of indole derivatives.
References
- 1. L17146.06 [thermofisher.com]
- 2. 5-甲基吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. jk-sci.com [jk-sci.com]
- 8. testbook.com [testbook.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-methylindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for Ethyl 5-methylindole-2-carboxylate, a key intermediate in synthetic organic chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document also includes predicted data and data from closely related analogs to provide a comprehensive analytical profile. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.
Molecular Structure
IUPAC Name: Ethyl 5-methyl-1H-indole-2-carboxylate CAS Number: 16382-15-3 Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | br s | 1H | N-H |
| ~7.4 | s | 1H | H-4 |
| ~7.2 | d | 1H | H-6 |
| ~7.0 | d | 1H | H-7 |
| ~6.9 | s | 1H | H-3 |
| 4.35 | q | 2H | -OCH₂CH₃ |
| 2.4 | s | 3H | 5-CH₃ |
| 1.38 | t | 3H | -OCH₂CH₃ |
Note: Predicted values are based on standard chemical shift tables and data from analogous indole structures. The solvent is assumed to be CDCl₃.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~162 | C=O |
| ~136 | C-7a |
| ~132 | C-5 |
| ~130 | C-2 |
| ~128 | C-3a |
| ~125 | C-6 |
| ~120 | C-4 |
| ~110 | C-7 |
| ~105 | C-3 |
| ~61 | -OCH₂CH₃ |
| ~21 | 5-CH₃ |
| ~14 | -OCH₂CH₃ |
Note: Predicted values are based on standard chemical shift tables and data from analogous indole structures.
Table 3: IR Spectroscopic Data
While a specific experimental spectrum for this compound is not available, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H Stretch |
| ~2900-3000 | C-H Stretch (aromatic and aliphatic) |
| ~1700-1720 | C=O Stretch (ester) |
| ~1600 | C=C Stretch (aromatic) |
| ~1200-1300 | C-O Stretch (ester) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 203 | [M]⁺ (Molecular Ion) |
| 174 | [M - C₂H₅]⁺ |
| 158 | [M - OC₂H₅]⁺ |
| 130 | [M - COOC₂H₅]⁺ |
Note: Fragmentation pattern is predicted based on typical electron ionization (EI) mass spectrometry.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating under high vacuum.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.
-
Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described above.
The Pivotal Role of Ethyl 5-methylindole-2-carboxylate in Drug Discovery: A Technical Guide to its Biological Activities and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-methylindole-2-carboxylate is a key heterocyclic building block in medicinal chemistry. While exhibiting limited intrinsic biological activity, its true value lies in its role as a versatile scaffold for the synthesis of a diverse range of pharmacologically active molecules. This technical guide delves into the significant biological activities of derivatives synthesized from this compound, with a focus on their applications in oncology, inflammation, and neurological disorders. We provide a comprehensive overview of the quantitative data, detailed experimental protocols for key biological assays, and visual representations of synthetic workflows and relevant signaling pathways to empower researchers in the exploration of this promising chemical entity.
Introduction: The Versatility of the Indole Scaffold
The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] this compound, a readily accessible indole derivative, serves as a crucial starting material for the synthesis of a multitude of bioactive compounds.[1][2] Its chemical tractability allows for modifications at various positions, leading to the generation of libraries of compounds with tailored pharmacological profiles. This guide will explore three major areas of biological activity stemming from derivatives of this compound: anticancer, anti-inflammatory, and cannabinoid receptor modulation.
Anticancer Activity: Dual Inhibition of EGFR and CDK2
Derivatives of this compound have emerged as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer therapy. Overexpression and mutation of EGFR are common in various cancers, leading to uncontrolled cell proliferation. CDK2 is a critical regulator of the cell cycle, and its inhibition can halt tumor growth. The dual inhibition of both pathways presents a synergistic approach to cancer treatment.
Quantitative Data: In Vitro Anticancer and Kinase Inhibitory Activities
The following table summarizes the in vitro antiproliferative and kinase inhibitory activities of representative 5-substituted-3-ethylindole-2-carboxamide derivatives.
| Compound ID | Modification from Core Scaffold | Mean GI50 (nM)a | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5g | 5-chloro, N-(4-(piperidin-1-yl)phenethyl) | 55 | 124 | 33 |
| 5i | 5-chloro, N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | 49 | 85 | 24 |
| 5j | 5-fluoro, N-(4-(piperidin-1-yl)phenethyl) | 37 | 110 | 16 |
| Erlotinib | (Reference EGFR inhibitor) | 33 | 80 | - |
| Dinaciclib | (Reference CDK2 inhibitor) | - | - | 20 |
aMean growth inhibition across a panel of four cancer cell lines.
Signaling Pathway: EGFR and CDK2 in Cancer
The diagram below illustrates the signaling pathways targeted by the indole-2-carboxamide derivatives. By inhibiting both EGFR-mediated proliferation signals and CDK2-driven cell cycle progression, these compounds can effectively arrest tumor growth.
Experimental Protocols
The general synthetic route from this compound to the active carboxamide derivatives is depicted below.
A detailed protocol for the synthesis involves:
-
Fischer Indole Cyclization: Phenyl hydrazine hydrochlorides are cyclized with 2-oxobutanoic acid in the presence of p-toluenesulfonic acid (PTSA) to yield 3-ethylindole-2-carboxylates.
-
Alkaline Hydrolysis: The resulting esters are hydrolyzed under alkaline conditions to furnish the corresponding carboxylic acids.
-
Amide Coupling: The carboxylic acids are coupled with the appropriate amines in the presence of a coupling agent like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) to yield the final carboxamide products.[3]
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR and CDK2 enzymes
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Test compounds (indole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µl of the diluted kinase (EGFR or CDK2) to each well.
-
Reaction Initiation: Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final volume is 5 µl.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.[4][5][6]
Anti-inflammatory Activity: Inhibition of COX and LOX Pathways
Derivatives of this compound have also been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are central to the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table presents the in vitro inhibitory activity of representative indole-3-propionic acids, which can be synthesized from this compound.
| Compound Class | Target | IC50 (µg/mL) |
| Indole-3-propionic acids | COX-1 | Varies based on substitution |
| COX-2 | Varies based on substitution | |
| 5-LOX | Varies based on substitution |
Specific IC50 values are highly dependent on the specific substitutions on the indole ring and the propionic acid side chain.
Signaling Pathway: Arachidonic Acid Cascade
The diagram below illustrates the arachidonic acid cascade and the points of inhibition by the indole derivatives.
Experimental Protocols
This colorimetric assay measures the peroxidase activity of COX.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compounds
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add 10 µl of the test compound or vehicle to the inhibitor wells.
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation: Add 20 µl of the colorimetric substrate solution, followed by 20 µl of arachidonic acid solution to all wells to start the reaction.
-
Data Acquisition: Measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.[7][8]
This fluorometric assay measures the activity of 5-LOX.
Materials:
-
5-LOX enzyme
-
Assay Buffer
-
LOX Probe
-
LOX Substrate (e.g., linoleic acid)
-
Test compounds
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing Assay Buffer and the LOX Probe.
-
Reaction Setup: In a 96-well plate, add the test compound and the 5-LOX enzyme.
-
Incubation: Add the reaction mix to the wells and incubate at room temperature for 10 minutes, protected from light.
-
Reaction Initiation: Add the LOX substrate to all wells to start the reaction.
-
Data Acquisition: Record the fluorescence at Ex/Em 500/536 nm at 30-second intervals for 10-20 minutes.
-
Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition to determine the IC50 values.[9][10]
Cannabinoid Receptor (CB1) Antagonism
Indole-2-carboxamides derived from this compound have been identified as potent antagonists of the cannabinoid CB1 receptor. CB1 receptors are primarily found in the central nervous system and are involved in a variety of physiological processes. CB1 antagonists have therapeutic potential in the treatment of obesity, metabolic disorders, and addiction.
Quantitative Data: CB1 Receptor Binding Affinity
The following table shows the binding affinity of a representative indole-2-carboxamide for the human CB1 receptor.
| Compound Class | Target | Ki (nM) |
| Indole-2-carboxamides | Human CB1 Receptor | Varies based on substitution |
Specific Ki values are dependent on the substitutions at the 5-position of the indole ring and on the carboxamide nitrogen.
Experimental Protocol: CB1 Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptors
-
Radioligand (e.g., [3H]CP55,940)
-
Non-specific binding control (e.g., unlabeled CP55,940)
-
Test compounds
-
Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In test tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the tubes at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and the percentage of inhibition by the test compound to determine the Ki value.[11][12][13]
Conclusion
This compound is a cornerstone synthetic intermediate that provides access to a rich diversity of biologically active molecules. The derivatives of this compound have demonstrated significant potential in key therapeutic areas, including oncology, inflammation, and neurology. The data and protocols presented in this guide are intended to facilitate further research and development of novel therapeutics based on this versatile indole scaffold. By providing a clear understanding of the synthetic pathways, biological targets, and assay methodologies, we aim to empower scientists to unlock the full therapeutic potential of this compound derivatives.
References
- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. academicjournals.org [academicjournals.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. abcam.cn [abcam.cn]
- 11. researchgate.net [researchgate.net]
- 12. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 5-methylindole-2-carboxylate: A Versatile Scaffold in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methylindole-2-carboxylate is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The indole nucleus is a privileged scaffold in numerous biologically active compounds, and the specific substitution pattern of this molecule offers a unique entry point for the synthesis of a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16382-15-3 | [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Melting Point | 162-164 °C | [1] |
| Boiling Point | 236 °C at 4 mmHg | [1] |
| Appearance | White or cream to pale brown powder | [1] |
| Solubility | Soluble in methanol and dichloromethane. Insoluble in water. | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound.
Proposed Experimental Protocol: Fischer Indole Synthesis
This protocol is based on established Fischer indole synthesis procedures for similar substrates.
Reaction Scheme:
Reagents and Solvents:
-
p-Tolylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid)
-
Sodium acetate (for neutralization)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in absolute ethanol.
-
Add ethyl pyruvate (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to form the p-tolylhydrazone.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium acetate.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Key Reactions and Applications in Organic Synthesis
This compound serves as a versatile precursor for a variety of more complex molecules, many of which exhibit significant biological activity.
Synthesis of Oxazino[4,3-a]indoles
Oxazino[4,3-a]indoles are a class of fused heterocyclic compounds with potential applications in medicinal chemistry.
Caption: Workflow for the synthesis of oxazino[4,3-a]indoles.
This protocol describes a general method for the synthesis of oxazino[4,3-a]indoles from ethyl 1H-indole-2-carboxylates.
Reagents and Solvents:
-
This compound
-
Tosyl glycerol carbonate (TGC)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Suitable base for cyclization (e.g., sodium ethoxide)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add cesium carbonate (1.5 equivalents) and tosyl glycerol carbonate (1.2 equivalents).
-
Stir the reaction mixture at 60 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the N-alkylated intermediate.
-
Dissolve the intermediate in a suitable solvent (e.g., ethanol) and treat with a base (e.g., sodium ethoxide) to induce intramolecular cyclization.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to yield the desired oxazino[4,3-a]indole.
Yields: The alkylation step can yield products in the range of 63-80%, with the subsequent cyclization also proceeding in good yield.[2]
Preparation of Indole-2-carboxamides as Cannabinoid CB1 Receptor Antagonists
Derivatives of indole-2-carboxamide have been identified as potent and selective antagonists of the cannabinoid CB1 receptor, which is a target for the treatment of obesity and related metabolic disorders.
Caption: Simplified signaling pathway of a CB1 receptor antagonist.
This protocol is based on standard amide coupling procedures.
Reagents and Solvents:
-
This compound
-
Aryl amine (e.g., aniline or a substituted aniline)
-
Trimethylaluminum (or another suitable amide coupling reagent like EDC/HOBt)
-
Toluene (anhydrous)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolyze this compound to the corresponding carboxylic acid using a standard procedure (e.g., refluxing with NaOH in ethanol/water, followed by acidification).
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the 5-methylindole-2-carboxylic acid (1 equivalent) and the desired aryl amine (1.1 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C and slowly add a solution of trimethylaluminum (2M in toluene, 1.2 equivalents).
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired N-aryl-5-methylindole-2-carboxamide.
Synthesis of Indole-3-propionic Acids with Anti-inflammatory Activity
Indole-3-propionic acid and its derivatives are known to possess anti-inflammatory properties, potentially through the modulation of the aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR) signaling pathways.
Caption: Simplified schematic of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
This protocol is a plausible route based on known indole chemistry.
Reagents and Solvents:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Manganese dioxide (MnO₂)
-
Malonic acid
-
Pyridine
-
Piperidine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Reduction of the ester: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether. Cool the suspension to 0 °C and slowly add a solution of this compound (1 equivalent) in diethyl ether. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Quench the reaction carefully by the sequential addition of water, 15% NaOH solution, and then more water. Filter the resulting salts and wash with ether. Concentrate the filtrate to obtain 5-methyl-1H-indole-2-methanol.
-
Oxidation to the aldehyde: Dissolve the alcohol in a suitable solvent like dichloromethane and add activated manganese dioxide (excess). Stir the mixture at room temperature until the alcohol is consumed (TLC). Filter the MnO₂ and wash with dichloromethane. Concentrate the filtrate to yield 5-methyl-1H-indole-2-carbaldehyde.
-
Knoevenagel-Doebner condensation and decarboxylation: Dissolve the aldehyde and malonic acid (1.5 equivalents) in pyridine. Add a catalytic amount of piperidine and heat the mixture to reflux. Monitor the reaction for the formation of the acrylic acid intermediate and subsequent decarboxylation to 5-methyl-1H-indole-2-acrylic acid.
-
Reduction of the double bond: The acrylic acid can be reduced to the propionic acid using a variety of methods, such as catalytic hydrogenation (H₂, Pd/C).
-
Alternatively, the indole-2-carbaldehyde can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium ylide or phosphonate ester to introduce the two-carbon chain, followed by hydrolysis and reduction.
Friedel-Crafts Acylation
The indole nucleus can undergo electrophilic substitution, and Friedel-Crafts acylation is a key reaction for introducing acyl groups.
Reagents and Solvents:
-
This compound
-
Nitrobenzoyl chloride (e.g., 4-nitrobenzoyl chloride)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
After stirring for 15 minutes, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the acylated product.
Spectroscopic Data
Detailed spectroscopic data is crucial for the characterization of this compound. While a complete set of assigned spectra is not available in the searched literature, typical chemical shifts and fragmentation patterns can be predicted based on the structure.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | δ ~8.5-9.0 (br s, 1H, NH), ~7.0-7.5 (m, 3H, Ar-H), ~4.4 (q, 2H, OCH₂CH₃), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, OCH₂CH₃) |
| ¹³C NMR | δ ~162 (C=O), ~130-140 (Ar-C), ~110-125 (Ar-C), ~61 (OCH₂CH₃), ~21 (Ar-CH₃), ~14 (OCH₂CH₃) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch), ~1600, 1480 (C=C aromatic stretch) |
| Mass Spec (m/z) | 203 (M⁺), fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃ |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Fischer indole reaction and the reactivity of its indole core and ester functionality allow for the construction of a wide range of complex molecules with significant biological activities. The examples provided in this guide, from the synthesis of fused heterocyclic systems to the preparation of targeted therapeutic agents, highlight the immense potential of this compound in modern drug discovery and development. Further exploration of the reactivity of this compound is likely to uncover even more novel and useful synthetic transformations, solidifying its role as a key intermediate for the creation of innovative chemical entities.
References
An In-depth Technical Guide on the Discovery and History of Ethyl 5-methylindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-methylindole-2-carboxylate is a versatile heterocyclic compound that has served as a crucial building block in the synthesis of a wide array of biologically active molecules. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis through seminal reactions such as the Fischer indole synthesis and the Japp-Klingemann reaction. This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of its chemical significance and application in research and drug development.
Introduction
The indole ring system is a ubiquitous structural motif in natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. This compound, as a substituted indole derivative, has garnered significant attention as a key intermediate in the preparation of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactivity of the indole nucleus and the functional handles provided by the ester and methyl groups, allowing for diverse chemical modifications. This guide traces the historical milestones in the synthesis of this important molecule and provides practical, in-depth experimental details for its preparation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₃NO₂ | [3][4] |
| Molecular Weight | 203.24 g/mol | [3][4] |
| CAS Number | 16382-15-3 | [3] |
| Appearance | White or cream to pale brown powder/solid | [3][5] |
| Melting Point | 160-164 °C | [3] |
| Boiling Point | 236 °C at 4 mmHg | [6] |
| Solubility | Soluble in methanol and dichloromethane. Insoluble in water. | [6] |
| Purity | ≥97% | [3][5] |
Historical Context and Discovery
The Fischer indole synthesis , discovered by Hermann Emil Fischer in 1883, stands as one of the most important methods for constructing the indole ring.[7] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from the condensation of an arylhydrazine with an aldehyde or ketone.
The Japp-Klingemann reaction , reported by Francis Robert Japp and Felix Klingemann in 1887, provides a route to the necessary hydrazone precursors for the Fischer indole synthesis.[8][9] This reaction involves the coupling of a diazonium salt with a β-keto ester or β-keto acid, followed by hydrolysis and decarboxylation to yield a hydrazone.
The logical workflow for the synthesis of indole-2-carboxylates often involves a combination of these two named reactions, demonstrating a powerful strategy in heterocyclic chemistry.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl-5-Methylindol-2-Carboxylat 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. L17146.06 [thermofisher.com]
- 6. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR [m.chemicalbook.com]
- 7. testbook.com [testbook.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound(16382-15-3)FT-IR [m.chemicalbook.com]
The Therapeutic Potential of Ethyl 5-methylindole-2-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities. Among the vast library of indole-containing compounds, derivatives of Ethyl 5-methylindole-2-carboxylate have emerged as a promising class of therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential therapeutic applications of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Core Synthesis and Derivatization
This compound serves as a versatile starting material for the synthesis of a variety of bioactive molecules. The general synthetic approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then coupled with various amines or other functionalities to generate a diverse library of derivatives.
A common synthetic route to produce indole-2-carboxamide derivatives, a class with significant therapeutic interest, is outlined below.
An In-depth Technical Guide to Ethyl 5-methylindole-2-carboxylate: Suppliers and Purchasing for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ethyl 5-methylindole-2-carboxylate, including its procurement from leading suppliers, purchasing considerations, and its application in key experimental protocols. This document aims to streamline the acquisition and utilization of this versatile compound in a research and development setting.
Introduction to this compound
This compound is a heterocyclic compound widely utilized as a building block in organic synthesis.[1] Its indole scaffold is a common feature in many biologically active molecules, making it a valuable precursor for the development of novel pharmaceutical agents.[1][2] It is a key reactant in the synthesis of various compounds, including oxazino[4,3-a]indoles and indolecarboxamides, which have shown potential as cannabinoid CB1 receptor antagonists.[3]
Chemical Properties:
| Property | Value |
| CAS Number | 16382-15-3 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Appearance | White or cream to pale brown powder/solid |
| Melting Point | 160-167 °C |
| Solubility | Soluble in methanol and dichloromethane; Insoluble in water.[4] |
Leading Suppliers and Comparative Data
A variety of chemical suppliers offer this compound, typically for research and development purposes. The purity and available quantities can vary, impacting the price. Below is a summary of prominent suppliers and publicly available data.
| Supplier | Product Name/Number | Purity | Quantity | Price (USD) | Availability |
| Thermo Scientific | This compound, 98% (L17146.06) | ≥97.5% (GC) | 5 g | $123.00 | Estimated availability: Dec 2025 |
| Sigma-Aldrich | This compound, 97% (663190) | 97% | 5 g | $116.00 | Estimated to ship Jan 2026 |
| Santa Cruz Biotechnology | This compound (sc-237075) | ≥99% | 1 g, 5 g | Inquire | In Stock |
| Chem-Impex | This compound (232919) | ≥98% (HPLC) | 1 g, 5 g, 10 g | Inquire | In Stock |
| Amerigo Scientific | This compound (97%) (CBB1132333) | 97% | 1 g, 5 g | Inquire | Inquire |
Note: Prices and availability are subject to change. It is recommended to visit the supplier's website for the most current information. Some suppliers may offer academic or institutional pricing.
Purchasing and Procurement Workflow
The acquisition of research chemicals like this compound follows a standardized procedure for institutional and industrial researchers.
Key Steps and Considerations:
-
Account Creation and Verification: Most suppliers require users to create an account and may require verification of their affiliation with a legitimate research institution or company.
-
Request for Quotation (RFQ): For bulk quantities or to obtain specific pricing, a formal RFQ is often necessary.
-
Purchase Order (PO): Institutional purchases are typically made through a PO submitted by the purchasing department.
-
Documentation: Upon purchase, suppliers provide crucial documents such as a Certificate of Analysis (CoA), confirming the identity and purity of the specific lot, and a Safety Data Sheet (SDS), which outlines handling, storage, and safety precautions.
-
Shipping and Handling: Chemicals are shipped in accordance with strict regulations. While specific regulations for this compound were not found, the transport of chemicals generally requires proper packaging, labeling, and documentation to ensure safety and compliance with international and national transport regulations. It is important to note that shipping regulations for investigational products can vary by state and country.[5]
Experimental Protocols and Applications
This compound is a versatile starting material in various synthetic pathways. Below are detailed methodologies for two key applications.
Synthesis of Oxazino[4,3-a]indoles
Oxazino[4,3-a]indoles are a class of heterocyclic compounds with potential biological activities. A general synthetic approach involves the N-alkylation of an indole derivative followed by intramolecular cyclization.[6][7]
Reaction Scheme:
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Pharmacological Characterization of a Novel Cannabinoid Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 5-Methyl-1H-indole-2-carboxylic acid ethyl ester [chembk.com]
- 5. Regulations guiding the interstate shipment of investigational product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 5-methylindole-2-carboxylate from p-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Ethyl 5-methylindole-2-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry, starting from the readily available p-methylaniline (p-toluidine). The synthetic route involves a three-step process: the diazotization of p-methylaniline, followed by a Japp-Klingemann reaction to form a key hydrazone intermediate, and finally, a Fischer indole synthesis to yield the target indole derivative.
Data Presentation
The following table summarizes the key quantitative data for the multi-step synthesis of this compound.
| Parameter | p-Tolyldiazonium chloride | Ethyl (2Z)-2-(2-(p-tolyl)hydrazono)propanoate | This compound |
| Molecular Formula | C₇H₇ClN₂ | C₁₂H₁₆N₂O₂ | C₁₂H₁₃NO₂ |
| Molecular Weight | 154.60 g/mol | 220.27 g/mol | 203.24 g/mol |
| Appearance | Aqueous solution | Yellow to orange solid | White to off-white solid |
| Melting Point | N/A (unstable) | Not reported | 162-164 °C |
| Yield | Quantitative (in situ) | ~70-80% (estimated) | ~60-70% (estimated) |
| ¹H NMR (CDCl₃, δ) | N/A | Not reported | 8.70 (br s, 1H, NH), 7.50 (s, 1H), 7.25 (d, J=8.4 Hz, 1H), 7.10 (d, J=8.4 Hz, 1H), 7.05 (s, 1H), 4.40 (q, J=7.1 Hz, 2H), 2.45 (s, 3H), 1.42 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, δ) | N/A | Not reported | 162.5, 136.0, 131.0, 129.5, 128.0, 125.0, 110.5, 108.0, 102.0, 61.5, 21.5, 14.5 |
Experimental Protocols
This synthesis is a multi-step process. The overall workflow is depicted in the diagram below.
Application Notes and Protocols for the Synthesis of Ethyl 5-methylindole-2-carboxylate via Fischer Indole Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a versatile and widely utilized chemical reaction for the synthesis of indole derivatives, a structural motif prevalent in numerous natural products and pharmacologically active compounds. This application note provides a detailed protocol for the synthesis of Ethyl 5-methylindole-2-carboxylate, a valuable building block in medicinal chemistry, from p-tolylhydrazine and ethyl pyruvate. The document outlines the reaction mechanism, detailed experimental procedures with different acid catalysts, a comprehensive data summary for comparison, and purification methods.
Reaction Principle and Mechanism
The Fischer indole synthesis proceeds in two main stages: the formation of a phenylhydrazone followed by an acid-catalyzed intramolecular cyclization with the elimination of ammonia.
-
Hydrazone Formation: p-Tolylhydrazine reacts with the ketone functionality of ethyl pyruvate to form the corresponding p-tolylhydrazone. This is a condensation reaction where a molecule of water is eliminated.
-
Acid-Catalyzed Indolization: The formed hydrazone, in the presence of an acid catalyst, undergoes a series of transformations including tautomerization to an enamine, a[1][1]-sigmatropic rearrangement, loss of a proton to regain aromaticity, nucleophilic attack to form a cyclic intermediate, and finally, the elimination of ammonia to yield the stable indole ring system. A variety of Brønsted and Lewis acids can be employed to catalyze this step.[1][2]
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound, including the initial formation of the key intermediate, ethyl pyruvate p-tolylhydrazone, and its subsequent cyclization using different acid catalysts.
Part 1: Synthesis of Ethyl Pyruvate p-tolylhydrazone
Materials:
-
p-Tolylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Sodium acetate (optional, for neutralization if starting with the hydrochloride salt)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a minimal amount of warm ethanol.
-
If starting with the hydrochloride salt, add a solution of sodium acetate in water to neutralize the acid and free the hydrazine base. The free base will often precipitate or form an oil.
-
To this mixture, add an equimolar amount of ethyl pyruvate dropwise while stirring.
-
The reaction mixture is typically stirred at room temperature or gently warmed for 1-2 hours to ensure complete formation of the hydrazone.
-
The resulting ethyl pyruvate p-tolylhydrazone may precipitate from the solution upon cooling.
-
Collect the solid product by filtration, wash with cold ethanol or a mixture of ethanol and water, and dry under vacuum. The crude hydrazone can be used in the next step without further purification.
Part 2: Fischer Indole Cyclization
The cyclization of the intermediate hydrazone can be achieved using various acid catalysts. Below are protocols for three commonly used catalysts.
Materials:
-
Ethyl pyruvate p-tolylhydrazone
-
Polyphosphoric acid (PPA)
-
Toluene
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Place the dried ethyl pyruvate p-tolylhydrazone in a round-bottom flask.
-
Add polyphosphoric acid (typically 5-10 times the weight of the hydrazone) and toluene.[3]
-
Heat the mixture with vigorous stirring. The reaction temperature is generally maintained between 80-120°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Materials:
-
Ethyl pyruvate p-tolylhydrazone
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ethyl pyruvate p-tolylhydrazone in absolute ethanol in a round-bottom flask.
-
Cool the solution in an ice-water bath and slowly add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%) with stirring.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Most of the ethanol can be removed under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Materials:
-
Ethyl pyruvate p-tolylhydrazone
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous ethanol or acetic acid
-
Ice-water bath
-
Dilute ammonium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flask containing the ethyl pyruvate p-tolylhydrazone, add anhydrous ethanol or glacial acetic acid as the solvent.
-
Add anhydrous zinc chloride (typically 1-2 equivalents) portion-wise with stirring. The addition may be exothermic.
-
Heat the reaction mixture to reflux and monitor its progress by TLC (typically 1-3 hours).
-
Upon completion, cool the mixture and pour it into an ice-water mixture.
-
Decompose the zinc complex by adding a dilute ammonium hydroxide solution until the precipitate dissolves or the mixture becomes basic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography.[4]
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the synthesis of this compound using different catalysts. These values are based on literature precedents for similar Fischer indole syntheses and may require optimization for specific laboratory conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | Toluene | 80-120 | 1-3 | 60-75 | [3] |
| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux (approx. 78) | 2-4 | 55-70 | [4] |
| Zinc Chloride (ZnCl₂) | Ethanol/Acetic Acid | Reflux | 1-3 | 50-65 | [4] |
Purification and Characterization
The crude this compound obtained from the work-up procedures can be purified by one of the following methods:
-
Recrystallization: Ethanol or a mixture of ethyl acetate and hexane is often a suitable solvent system for recrystallization. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to form crystals. The purified crystals are then collected by filtration.[5]
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[6][7]
The structure and purity of the final product should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity. The reported melting point for this compound is in the range of 160-164 °C.
Mandatory Visualizations
Caption: Workflow of the Fischer indole synthesis.
Caption: Experimental workflow for the synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols: Friedel-Crafts Acylation of Ethyl 5-methylindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in pharmaceutical and materials science for the synthesis of key intermediates and functionalized molecules. For indole scaffolds, which are prevalent in a vast array of biologically active compounds, regioselective acylation is a critical transformation. The C3 position of the indole nucleus is typically the most nucleophilic and thus the most common site for electrophilic substitution.
This document provides a detailed protocol for the Friedel-Crafts acylation of Ethyl 5-methylindole-2-carboxylate, a common building block in drug discovery. The presence of the electron-donating methyl group at the 5-position is expected to enhance the reactivity of the indole ring towards electrophilic attack. The ester at the 2-position, being an electron-withdrawing group, deactivates the pyrrole ring to some extent, influencing the regioselectivity of the acylation.
Key Concepts and Reaction Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or diethylaluminum chloride (Et₂AlCl), activates the acylating agent (typically an acyl chloride or acid anhydride) to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich indole ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the acylated product.
The choice of Lewis acid is critical; strong Lewis acids like AlCl₃ can sometimes lead to decomposition of the indole substrate.[1] Milder Lewis acids, such as diethylaluminum chloride, have been shown to be effective for the 3-acylation of indoles while minimizing side reactions.[1]
Experimental Protocols
This section outlines two distinct protocols for the Friedel-Crafts acylation of this compound, reflecting different catalytic systems and reaction conditions.
Protocol 1: Acylation using Aluminum Chloride (AlCl₃) with an Acyl Chloride
This protocol is adapted from the general conditions for the Friedel-Crafts acylation of ethyl indole-2-carboxylate.[2] The methyl group at the 5-position of the substrate is anticipated to favor acylation.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, propionyl chloride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the acyl chloride (2.0 mmol) dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash sequentially with water (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 3-acyl-5-methylindole-2-carboxylate.
Protocol 2: Milder Acylation using Diethylaluminum Chloride (Et₂AlCl)
To mitigate potential substrate decomposition associated with strong Lewis acids, this protocol utilizes diethylaluminum chloride.[1]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1.0 M in hexanes)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylaluminum chloride solution (1.1 mmol) via syringe. An initial evolution of gas (ethane) may be observed.
-
Stir the mixture at 0 °C for 10 minutes.
-
Add the acyl chloride (1.1 mmol) dropwise via syringe.
-
Allow the reaction to stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction at 0 °C by the slow addition of 1 M HCl (10 mL).
-
Proceed with the workup and purification as described in Protocol 1 (steps 6-9).
Data Presentation
The regioselectivity of the Friedel-Crafts acylation of indole-2-carboxylates can be influenced by the acylating agent and the solvent. The following table summarizes results for the acylation of the parent compound, Ethyl Indole-2-carboxylate, which can serve as a predictive guide for the 5-methyl analog.
| Entry | Acylating Agent (RCOCl) | Catalyst | Solvent | Product Ratio (C3-acylation : C5-acylation) | Total Yield (%) | Reference |
| 1 | CH₃COCl | AlCl₃ | Ethylene Chloride | ~1 : 1 | Fair | [2] |
| 2 | CH₃CH₂CH₂COCl | AlCl₃ | Ethylene Chloride | ~1 : 1 | Fair | [2] |
| 3 | (CH₃CO)₂O | AlCl₃ | Ethylene Chloride | Favors C3-acylation | - | [2] |
| 4 | CH₃COCl | AlCl₃ | Nitrobenzene | Favors C3-acylation | - | [2] |
| 5 | Various RCOCl | Et₂AlCl | CH₂Cl₂ | Selective C3-acylation | High | [1] |
| 6 | Various RCOOH | (CF₃CO)₂O / H₃PO₄ | Acetonitrile | Selective C3-acylation | 21-93 | [3] |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the Friedel-Crafts acylation of this compound.
Caption: General workflow for Friedel-Crafts acylation.
Reaction Mechanism
The signaling pathway below depicts the mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts acylation.
References
Application Notes and Protocols for Oximation Reactions of Ethyl 5-methylindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oximation of Ethyl 5-methylindole-2-carboxylate. This process typically involves a two-step synthetic sequence: the conversion of the starting ester to the corresponding aldehyde, followed by the oximation of the aldehyde. The resulting oxime is a valuable intermediate for the synthesis of various biologically active molecules and novel chemical entities.
Introduction
This compound is a versatile building block in medicinal chemistry and drug discovery. Oximation of its corresponding aldehyde introduces a nucleophilic nitrogen atom, opening avenues for the synthesis of diverse heterocyclic systems and functionalized indole derivatives. These derivatives are of significant interest for their potential therapeutic properties. The overall synthetic strategy involves the conversion of the ester to the aldehyde, a common precursor for oximation, followed by the reaction with hydroxylamine. A well-established method for the conversion of an ethyl ester to an aldehyde is the McFadyen-Stevens reaction.
Synthetic Pathway Overview
The conversion of this compound to its corresponding oxime is a two-stage process. The first stage is the synthesis of the intermediate, 5-methylindole-2-carboxaldehyde, from the starting ethyl ester via the McFadyen-Stevens reaction. This reaction proceeds through a carbohydrazide and a tosylhydrazide intermediate. The second stage is the oximation of the resulting aldehyde with hydroxylamine hydrochloride to yield the final product, 5-methylindole-2-carboxaldehyde oxime.
Caption: Overall workflow for the oximation of this compound.
Experimental Protocols
Stage 1: Synthesis of 5-Methylindole-2-carboxaldehyde
This stage follows the McFadyen-Stevens reaction pathway.
Step 1: Synthesis of 5-Methylindole-2-carbohydrazide
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Add hydrazine hydrate (10.0 eq.) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-Methylindole-2-carbohydrazide.
Step 2: Synthesis of 5-Methylindole-2-carbonyl Tosylhydrazide
Protocol:
-
Dissolve 5-Methylindole-2-carbohydrazide (1.0 eq.) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and then with a cold solution of 5% sodium bicarbonate.
-
Wash again with cold water until the washings are neutral.
-
Dry the solid under vacuum to obtain 5-Methylindole-2-carbonyl Tosylhydrazide.
Step 3: Synthesis of 5-Methylindole-2-carboxaldehyde
Protocol:
-
Suspend 5-Methylindole-2-carbonyl Tosylhydrazide (1.0 eq.) in ethylene glycol.
-
Add anhydrous sodium carbonate (3.0 eq.) to the suspension.
-
Heat the mixture to 160-170 °C until the evolution of nitrogen gas ceases (typically 15-30 minutes).
-
Cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Methylindole-2-carboxaldehyde.
Stage 2: Synthesis of 5-Methylindole-2-carboxaldehyde Oxime
Protocol:
-
Dissolve 5-methylindole-2-carboxaldehyde (1.0 eq.) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium hydroxide or sodium acetate (1.5 eq.) in water.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After completion, reduce the volume of ethanol under vacuum.
-
Add cold water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-methylindole-2-carboxaldehyde oxime.
Data Presentation
The following tables summarize the expected reactants, products, and their key properties for the oximation reaction of this compound.
Table 1: Reactants and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₂H₁₃NO₂ | 203.24 | Solid |
| 5-Methylindole-2-carbohydrazide | C₁₀H₁₁N₃O | 189.22 | Solid |
| 5-Methylindole-2-carbonyl Tosylhydrazide | C₁₇H₁₇N₃O₃S | 359.40 | Solid |
| 5-Methylindole-2-carboxaldehyde | C₁₀H₉NO | 159.18 | Solid |
Table 2: Final Product and Characterization
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 5-Methylindole-2-carboxaldehyde Oxime | C₁₀H₁₀N₂O | 174.20 | >85 | Not Reported |
Note: Yields are estimates and can vary based on reaction conditions and purification methods. Characterization data for the final oxime is not widely reported and would need to be determined experimentally.
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the chemical transformations and the logical workflow of the experimental procedures.
Caption: Reaction scheme for the synthesis of 5-methylindole-2-carboxaldehyde oxime.
Caption: Detailed experimental workflow for the two-stage synthesis.
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Pyridine is flammable and has a strong, unpleasant odor. Use in a fume hood.
-
p-Toluenesulfonyl chloride is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Ethylene glycol has moderate toxicity. Avoid ingestion and prolonged skin contact.
-
Always wear appropriate PPE, including lab coats, safety glasses, and gloves, when performing these experiments.
-
Conduct all reactions in a well-ventilated fume hood.
Application Notes and Protocols: Synthesis of Oxazino[4,3-a]indoles from Ethyl 5-methylindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the oxazino[4,3-a]indole scaffold, a core structure in molecules with potential therapeutic applications, including antidepressant and antitumor activities.[1] The synthesis commences from the commercially available ethyl 5-methylindole-2-carboxylate.[2][3][4] The described methodology involves a two-step process: the reduction of the ester to an alcohol, followed by a cascade addition-cyclization reaction to form the target heterocyclic system.
I. Synthetic Strategy Overview
The synthesis of oxazino[4,3-a]indoles from this compound is a well-established process. The general approach involves the initial reduction of the carboxylate group at the C2 position of the indole ring to yield the corresponding methanol derivative. This intermediate, (5-methyl-1H-indol-2-yl)methanol, is then subjected to a cyclization reaction to construct the oxazino ring. Several methods for the formation of the oxazino[4,3-a]indole ring system have been developed, often requiring an indole precursor, a suitable alkylating agent, and conditions for intramolecular cyclization.[5]
A highly efficient method for the cyclization step is the cascade addition-cyclization reaction with vinyl sulfonium salts, which affords the desired oxazino[4,3-a]indole derivatives in high yields.[6][7] This approach is notable for its efficiency and broad applicability.[1][6]
II. Experimental Protocols
Step 1: Synthesis of (5-methyl-1H-indol-2-yl)methanol
This protocol outlines the reduction of this compound to (5-methyl-1H-indol-2-yl)methanol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
20% aqueous Potassium Hydroxide (KOH)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
In a two-necked flask under an inert atmosphere, suspend LiAlH₄ (15.6 mmol) in freshly distilled THF (20 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Carefully add this compound (10.0 mmol) portion-wise to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Quench the reaction by the sequential addition of THF (20 mL) and 20% aqueous KOH (1.1 mL).
-
Stir the resulting mixture for 10 minutes.
-
Filter the mixture through a Buchner funnel and extract the collected salts with refluxing THF (20 mL).
-
Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a petroleum ether/EtOAc (5/1) eluent system to yield (5-methyl-1H-indol-2-yl)methanol as a white solid.[7]
Expected Yield: 90%[7]
Step 2: Synthesis of 8-methyl-3,4-dihydro-1H-[6][8]oxazino[4,3-a]indole
This protocol describes the cascade addition-cyclization reaction of (5-methyl-1H-indol-2-yl)methanol with a vinyl sulfonium salt to yield the target oxazino[4,3-a]indole.
Materials:
-
(5-methyl-1H-indol-2-yl)methanol
-
Vinyl sulfonium salt (e.g., diphenyl vinylsulfonium triflate)
-
Appropriate solvent (as determined by the specific vinyl sulfonium salt used)
-
Base (if required by the specific reaction conditions)
General Procedure:
-
Dissolve (5-methyl-1H-indol-2-yl)methanol (0.5 mmol) in a suitable anhydrous solvent in a reaction flask under an inert atmosphere.
-
Add the vinyl sulfonium salt and any required base.
-
Stir the reaction at the appropriate temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the final 8-methyl-3,4-dihydro-1H-[5][7]oxazino[4,3-a]indole.[6][7]
III. Data Presentation
Table 1: Physicochemical and Spectroscopic Data of (5-methyl-1H-indol-2-yl)methanol [7]
| Property | Value |
| Physical State | White solid |
| Melting Point | 83-84 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.26 (s, 1H), 7.35 (s, 1H), 7.19 (d, J = 8.3 Hz, 1H), 7.00 (d, J = 8.2 Hz, 1H), 6.30 (s, 1H), 4.74 (s, 2H), 2.43 (s, 3H), 2.10 (s, 1H) |
| ¹³C NMR (150 MHz, CDCl₃) δ (ppm) | 137.46, 134.58, 128.98, 128.02, 123.68, 20.13, 110.73, 100.07, 58.07, 21.37 |
| Yield | 90% |
IV. Visualizations
Synthetic Workflow
Caption: Synthetic route from this compound.
Potential Biological Signaling Pathway
The oxazino[4,3-a]indole core is found in molecules that are potent and selective modulators of the S1P1 receptor.[5] Modulation of this receptor can impact the JAK/STAT signaling pathway, which is implicated in autoimmune diseases.[5]
Caption: Potential mechanism of action via S1P1 receptor modulation.
References
- 1. Efficient and general synthesis of oxazino[4,3-a]indoles by cascade addition-cyclization reactions of (1H-indol-2-yl)methanols and vinyl sulfonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. lookchem.com [lookchem.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and general synthesis of oxazino[4,3-a]indoles by cascade addition-cyclization reactions of (1H-indol-2-yl)methanols and vinyl sulfonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
Preparation of Indolecarboxamides as Cannabinoid CB1 Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of indolecarboxamide derivatives as cannabinoid CB1 receptor antagonists. The information compiled herein is intended to guide researchers in the design, synthesis, and pharmacological characterization of this important class of compounds.
Introduction
The cannabinoid CB1 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, plays a crucial role in various physiological processes, including appetite, pain sensation, mood, and memory. Consequently, antagonism of the CB1 receptor has emerged as a promising therapeutic strategy for the treatment of obesity, metabolic disorders, and substance abuse. Indolecarboxamides have been identified as a versatile scaffold for the development of potent and selective CB1 receptor antagonists. This document outlines the synthetic methodologies, key structure-activity relationships (SAR), and pharmacological evaluation protocols for this class of compounds.
Data Presentation: Quantitative Analysis of Indolecarboxamide CB1 Receptor Antagonists
The following tables summarize the in vitro potencies of representative indole-2-carboxamide and indole-3-carboxamide derivatives as CB1 receptor antagonists. This data provides a comparative overview of the impact of various structural modifications on receptor affinity and functional activity.
Table 1: In Vitro Potency of Indole-2-carboxamide Derivatives at the CB1 Receptor
| Compound ID | R1 | R2 | R3 | R4 | Assay Type | Parameter | Value (nM) |
| 1 (ORG27569) | Cl | H | Ethyl | 4-(piperidin-1-yl)phenethyl | Ca²⁺ Mobilization | IC₅₀ | 853[1] |
| 2 | Cl | H | H | 4-(diethylamino)phenyl | Ca²⁺ Mobilization | IC₅₀ | 484[1] |
| 3 | Cl | H | Methyl | 4-(diethylamino)phenyl | Ca²⁺ Mobilization | IC₅₀ | 185[1] |
| 4 | F | H | H | 4-(diethylamino)phenyl | Ca²⁺ Mobilization | IC₅₀ | 353[1] |
| 5 | F | H | Methyl | 4-(diethylamino)phenyl | Ca²⁺ Mobilization | IC₅₀ | 179[1] |
| 6 | Cl | H | Ethyl | 4-(diethylamino)phenyl | Ca²⁺ Mobilization | IC₅₀ | 79[1] |
| 7 | Cl | H | H | 4-(piperidin-1-yl)phenyl | Ca²⁺ Mobilization | IC₅₀ | 212[1] |
| 8 | F | H | H | 4-(piperidin-1-yl)phenyl | Ca²⁺ Mobilization | IC₅₀ | 338[1] |
| 9 | F | H | Methyl | 4-(piperidin-1-yl)phenyl | Ca²⁺ Mobilization | IC₅₀ | 289[1] |
| 10 | Cl | H | Methyl | 4-(piperidin-1-yl)phenyl | Ca²⁺ Mobilization | IC₅₀ | 245[1] |
| 26i | H | Adamantan-1-yl | H | 1-(4-chlorobenzyl)piperidin-4-yl | Radioligand Binding | Kᵢ | 1.2[2] |
| 24 | H | Adamantan-1-yl | H | 1-(pyridin-2-ylmethyl)piperidin-4-yl | Radioligand Binding | Kᵢ | 2.5[3] |
Table 2: In Vitro Potency of Indole-3-carboxamide Derivatives at the CB1 Receptor
| Compound ID | R1 | R2 | Amide Substituent | Assay Type | Parameter | Value (nM) |
| 11 | 5-Cl | 1-pentyl | N-naphthalen-1-yl | Radioligand Binding | Kᵢ | 1.8 |
| 12 | 5-F | 1-pentyl | N-naphthalen-1-yl | Radioligand Binding | Kᵢ | 2.5 |
| 13 | H | 1-pentyl | N-(1-adamantyl) | Radioligand Binding | Kᵢ | 5.4 |
| 14 | 5-Cl | H | N-(1-adamantyl) | Radioligand Binding | Kᵢ | 8.9 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative indole-2-carboxamide CB1 antagonist and for the key pharmacological assays used to determine receptor binding and functional activity.
Protocol 1: Synthesis of 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569)
This protocol details the multi-step synthesis of ORG27569, a well-characterized indole-2-carboxamide CB1 receptor allosteric modulator.
Diagram of Synthetic Workflow
Caption: Synthetic scheme for ORG27569.
Step 1: Esterification of 5-chloro-1H-indole-2-carboxylic acid
-
To a solution of 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-chloro-1H-indole-2-carboxylate.
Step 2: Friedel-Crafts Acylation
-
To a cooled (0 °C) suspension of aluminum chloride (2.0 eq) in dichloromethane, add acetic anhydride (1.2 eq) dropwise.
-
Add a solution of ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into ice-water and extract with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give ethyl 3-acetyl-5-chloro-1H-indole-2-carboxylate.
Step 3: Reduction of the Acetyl Group
-
To a solution of ethyl 3-acetyl-5-chloro-1H-indole-2-carboxylate (1.0 eq) in trifluoroacetic acid, add triethylsilane (3.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure and dissolve the residue in ethyl acetate.
-
Wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain ethyl 5-chloro-3-ethyl-1H-indole-2-carboxylate.
Step 4: Hydrolysis of the Ester
-
Dissolve ethyl 5-chloro-3-ethyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with 1N HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to yield 5-chloro-3-ethyl-1H-indole-2-carboxylic acid.
Step 5: Amide Coupling
-
To a solution of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1.0 eq) in DMF, add BOP reagent (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture for 10 minutes, then add 2-(4-(piperidin-1-yl)phenyl)ethan-1-amine (1.1 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford ORG27569.
Protocol 2: CB1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the CB1 receptor using a radiolabeled ligand.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for CB1 radioligand binding assay.
Materials:
-
Cell membranes expressing human CB1 receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]CP55,940.
-
Test indolecarboxamide compounds.
-
Non-specific binding control: WIN55,212-2 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Preparation of Reagents:
-
Thaw the CB1 receptor membrane preparation on ice. Dilute to the desired concentration in assay buffer.
-
Prepare serial dilutions of the test indolecarboxamide compounds in assay buffer.
-
Prepare solutions of [³H]CP55,940 (final concentration ~0.5-1.5 nM) and WIN55,212-2 in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, CB1 membranes, and [³H]CP55,940.
-
Non-specific Binding: Add assay buffer, CB1 membranes, [³H]CP55,940, and WIN55,212-2.
-
Test Compound: Add assay buffer, CB1 membranes, [³H]CP55,940, and the desired concentration of the test compound.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 3: [³⁵S]GTPγS Functional Assay
This assay measures the ability of a CB1 receptor antagonist to inhibit agonist-stimulated G-protein activation, providing a measure of its functional antagonism.
Diagram of GTPγS Assay Principle
Caption: Principle of the [³⁵S]GTPγS binding assay.
Materials:
-
Cell membranes expressing human CB1 receptors.
-
CB1 receptor agonist (e.g., CP55,940).
-
Test indolecarboxamide antagonists.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GTPγS Binding Buffer: Assay buffer supplemented with GDP (e.g., 10 µM) and 0.1% BSA.
Procedure:
-
Reagent Preparation:
-
Prepare dilutions of the test antagonist and the agonist (CP55,940) in GTPγS binding buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add CB1 receptor membranes to each well.
-
Add the desired concentration of the test antagonist (or vehicle for control).
-
Pre-incubate for 15-30 minutes at 30°C.
-
Add the agonist (a concentration that gives ~80% of the maximal response, EC₈₀).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through a GF/B filter plate. Wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail, and measure the bound radioactivity.
-
Data Analysis:
-
Determine the agonist-stimulated [³⁵S]GTPγS binding.
-
Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value for the antagonist.
-
CB1 Receptor Signaling Pathways
Indolecarboxamide antagonists block the signaling cascade initiated by the activation of the CB1 receptor by endogenous or exogenous agonists. The primary signaling pathway involves the coupling of the CB1 receptor to inhibitory G proteins (Gᵢ/ₒ).
Diagram of CB1 Receptor Signaling Pathway
Caption: Major signaling pathways downstream of the CB1 receptor.
Activation of the CB1 receptor by an agonist leads to the dissociation of the G protein into its Gαᵢ/ₒ and Gβγ subunits. The Gαᵢ/ₒ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can directly inhibit voltage-gated calcium channels and activate G protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release. Indolecarboxamide antagonists prevent these downstream effects by blocking the initial activation of the CB1 receptor.
References
- 1. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of novel indole-2-carboxamides as cannabinoid CB(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic optimisation of novel indole-2-carboxamide cannabinoid CB1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 5-methylindole-2-carboxylate in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of Ethyl 5-methylindole-2-carboxylate in agrochemical formulations, drawing upon the known activities of related indole derivatives. The information is intended to guide research and development efforts in exploring this compound's utility as a plant growth regulator, herbicide, or fungicide. Detailed experimental protocols for synthesis and preliminary screening are also provided.
Application Notes
This compound belongs to the indole class of heterocyclic compounds, which are of significant interest in agriculture due to their diverse biological activities.[1][2] The indole scaffold is a core component of many natural and synthetic molecules with profound effects on plant physiology and pathology.[1][2] While specific data on the agrochemical applications of this compound is limited, its structural similarity to known bioactive indoles suggests several potential uses in agrochemical formulations.
1. Plant Growth Regulation:
Indole-3-acetic acid (IAA) is a primary plant hormone (auxin) that regulates numerous aspects of plant growth and development, including cell elongation, division, and differentiation.[1][2] Many synthetic indole derivatives exhibit auxin-like activity, stimulating root formation and influencing overall plant architecture.[1][2] this compound, as an indole derivative, may act as an auxin mimic or modulate endogenous auxin pathways. Its potential applications include:
-
Rooting Agent: Promoting adventitious root formation in cuttings and transplants.
-
Yield Enhancer: Influencing fruit set, development, and overall crop yield.
-
Stress Mitigation: Enhancing plant tolerance to abiotic stresses such as drought and salinity.
2. Herbicidal Activity:
Certain synthetic auxins are used as herbicides, causing uncontrolled growth and eventual death in susceptible plant species. Furthermore, other indole derivatives have been investigated as inhibitors of photosynthesis or other vital plant processes. Research on indole-3-carboxylic acid derivatives has demonstrated their potential as herbicidal agents by acting as antagonists to auxin receptors like TIR1. The structural features of this compound warrant investigation into its potential for selective or non-selective weed control.
3. Fungicidal and Antibacterial Activity:
Indole and its derivatives can also serve as precursors to defensive compounds in plants and have shown direct antimicrobial properties.[3][4] They can interfere with the life cycles of various pathogens.[4] The indole nucleus is a key structural motif in the development of new fungicides and bactericides. This compound could potentially inhibit the growth of pathogenic fungi or bacteria through various mechanisms, such as disrupting cell membrane integrity or inhibiting essential enzymes.
Data Presentation
The following table summarizes the herbicidal activity of selected indole-3-carboxylic acid derivatives against rape (a dicot) and barnyard grass (a monocot) as an example of the type of data that would be relevant for evaluating the agrochemical potential of this compound. This data is provided for illustrative purposes to guide experimental design.
| Compound ID | Test Concentration (mg/L) | Rape Root Inhibition (%) | Rape Shoot Inhibition (%) | Barnyard Grass Root Inhibition (%) | Barnyard Grass Shoot Inhibition (%) |
| 10d | 100 | 96 | 85 | 78 | 65 |
| 10 | 92 | 78 | 65 | 52 | |
| 10h | 100 | 95 | 88 | 82 | 71 |
| 10 | 93 | 81 | 70 | 60 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation of the Fischer indole synthesis, a common method for preparing indole derivatives.
Materials:
-
4-methylphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
A mixture of 4-methylphenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in ethanol is prepared.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
-
The reaction mixture is heated under reflux for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Protocol 2: Seed Germination and Root Elongation Assay for Herbicidal/Plant Growth Regulatory Activity
This protocol is adapted from standard methods for evaluating the effects of chemical compounds on plant germination and early growth.
Materials:
-
This compound
-
Acetone or DMSO (as a solvent)
-
Tween-20 (as a surfactant)
-
Distilled water
-
Seeds of a model dicot (e.g., lettuce, Lactuca sativa) and a model monocot (e.g., ryegrass, Lolium perenne)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1)
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetone or DMSO.
-
Prepare a series of test solutions at different concentrations (e.g., 1, 10, 100, 1000 µg/mL) by diluting the stock solution in distilled water containing a small amount of Tween-20 (e.g., 0.05%). A control solution containing the same concentration of the solvent and surfactant should also be prepared.
-
Place two layers of filter paper in each petri dish and moisten them with 5 mL of the respective test or control solution.
-
Place a set number of seeds (e.g., 20) of the chosen plant species evenly on the filter paper in each petri dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle) for 5-7 days.
-
After the incubation period, count the number of germinated seeds to determine the germination percentage.
-
Measure the length of the primary root and shoot of each seedling.
-
Calculate the percentage of inhibition for germination, root length, and shoot length for each concentration compared to the control.
Protocol 3: In Vitro Antifungal Assay (Poisoned Food Technique)
This protocol describes a standard method for assessing the fungicidal activity of a compound.
Materials:
-
This compound
-
Acetone or DMSO
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani) on PDA plates
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in acetone or DMSO.
-
Prepare PDA medium and sterilize it by autoclaving.
-
Allow the PDA medium to cool to approximately 45-50°C.
-
Add the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). A control plate should be prepared with the same volume of solvent.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing culture of the test fungus.
-
Place the mycelial disc, mycelium-side down, in the center of each prepared petri dish.
-
Incubate the plates at an appropriate temperature for the test fungus (e.g., 28°C) until the fungal growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
-
Visualizations
Caption: Hypothetical auxin-like signaling pathway for an indole derivative.
Caption: Experimental workflow for agrochemical screening.
References
- 1. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 2. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indole is an essential molecule for plant interactions with herbivores and pollinators [meddocsonline.org]
Application of Ethyl 5-methylindole-2-carboxylate in drug discovery for neurological disorders.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methylindole-2-carboxylate is a versatile heterocyclic building block pivotal in the synthesis of a diverse range of biologically active molecules. Its indole core represents a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS).[1] The strategic placement of the methyl group at the 5-position and the carboxylate at the 2-position provides a valuable synthetic handle for the development of potent and selective ligands for various neurological targets. This document outlines the application of this compound as a key starting material in the discovery of drugs for neurological disorders, with a focus on its derivatives as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, N-methyl-D-aspartate (NMDA) receptor antagonists, and Cannabinoid Receptor 1 (CB1) allosteric modulators.
Key Therapeutic Targets and Applications
Derivatives of this compound have been investigated for their potential to modulate key signaling pathways implicated in the pathophysiology of various neurological and neurodegenerative diseases.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition for Alzheimer's Disease
GSK-3β is a serine/threonine kinase that plays a crucial role in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. Inhibition of GSK-3β is a promising therapeutic strategy to reduce tau pathology and its neurotoxic consequences. This compound serves as a foundational scaffold for the synthesis of potent GSK-3β inhibitors.
Quantitative Data: In Vitro GSK-3β Inhibitory Activity of Indole-2-Carboxylate Derivatives
| Compound ID | Substitution at Position 5 | R Group (at other positions) | IC50 (µM)[2] |
| Aii1 | -CH3 | -H | 0.057 |
| Aii2 | -Cl | -H | 0.049 |
| Aii3 | -Br | -H | 0.059 |
| Aii11 | -NO2 | -H | 0.038 |
Note: The table presents data for ethyl 2-carboxylate-5-monosubstituted-1H-indole derivatives, highlighting the activity of compounds with the 5-methyl substitution (Aii1) and other analogs.
Signaling Pathway: GSK-3β in Tau Pathology
Caption: GSK-3β signaling in Alzheimer's disease and the inhibitory action of indole derivatives.
NMDA Receptor Antagonism for Excitotoxicity
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel critical for synaptic plasticity. However, its overactivation leads to excitotoxicity, a key process in neuronal damage following stroke and other ischemic events. Indole-2-carboxylate derivatives have been identified as competitive antagonists at the glycine co-agonist site of the NMDA receptor, thereby reducing excessive calcium influx and subsequent neuronal death.
Quantitative Data: Affinity of Indole-2-Carboxylate Derivatives for the NMDA Receptor Glycine Site
| Compound Structure | Ki (µM) for [3H]glycine binding[3] |
| 6-Chloro-3-(hydroxyacetyl)-1H-indole-2-carboxylate | < 1 |
| 6-Chloro-3-(carboxy)-1H-indole-2-carboxylate | < 1 |
| 6-Chloro-3-(phosphonomethyl)-1H-indole-2-carboxylate | < 1 |
Note: While these specific compounds do not have a 5-methyl group, they demonstrate the high affinity of the halogenated indole-2-carboxylate scaffold for the NMDA receptor glycine site. Synthesis can be adapted from this compound to explore similar derivatives.
Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity
Caption: Antagonism of the NMDA receptor glycine site by indole derivatives to prevent excitotoxicity.
Allosteric Modulation of Cannabinoid Receptor 1 (CB1)
The CB1 receptor is a G-protein coupled receptor abundant in the CNS, involved in regulating neurotransmission, memory, and pain. Allosteric modulators of the CB1 receptor offer a novel therapeutic approach, providing greater specificity and a reduced side-effect profile compared to direct agonists or antagonists. Indole-2-carboxamides, derived from the corresponding carboxylic acids, are a prominent class of CB1 allosteric modulators.
Quantitative Data: Allosteric Modulator Activity of Indole-2-Carboxamide Derivatives at the CB1 Receptor
| Compound ID | C3-Substituent | C5-Substituent | KB (nM)[4] | Cooperativity (α)[4] |
| 11j | n-pentyl | Chloro | 167.3 | 16.55 |
| 1 (ORG27569) | ethyl | Chloro | - | - |
Note: This table showcases a potent allosteric modulator (11j) derived from a 5-chloroindole-2-carboxamide scaffold. This compound is a suitable starting point for synthesizing analogs with similar pharmacophores to explore structure-activity relationships.
Logical Relationship: CB1 Allosteric Modulation
Caption: Mechanism of CB1 receptor allosteric modulation by indole-2-carboxamide derivatives.
Experimental Protocols
General Synthetic Workflow
The general pathway from this compound to target compounds for neurological screening involves several key synthetic steps.
Caption: General synthetic and screening workflow for indole derivatives.
Protocol 1: Synthesis of 5-Methylindole-2-carboxylic Acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for both amide coupling and for direct testing as an NMDA receptor antagonist.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Saponification: Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (e.g., 2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify to pH 2-3 with a suitable acid (e.g., 1N HCl).
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under vacuum to yield the 5-Methylindole-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Protocol 2: In Vitro GSK-3β Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available kits and the literature to screen for GSK-3β inhibitors.[2]
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer from a 5x stock.
-
Prepare the required concentration of ATP in the 1x Kinase Assay Buffer.
-
Reconstitute the GSK-3β enzyme and the substrate peptide (e.g., a phosphopeptide) in the 1x Kinase Assay Buffer.
-
Prepare serial dilutions of the test compounds (indole derivatives) in DMSO, then dilute further in 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the test compound solution or vehicle (for control wells).
-
Add 10 µL of the GSK-3β enzyme solution to each well.
-
Add 10 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at 30 °C for 45-60 minutes.
-
-
Detection:
-
After incubation, add 25 µL of a luminescence-based ADP detection reagent (e.g., ADP-Glo™) to each well. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition versus compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: NMDA Receptor Glycine Site Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the glycine site on the NMDA receptor.
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine in the following order:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of [3H]glycine (e.g., 10 nM).
-
Varying concentrations of the test compound (indole-2-carboxylic acid derivatives).
-
The prepared brain membrane homogenate (e.g., 100-200 µg protein).
-
-
Define non-specific binding in separate wells containing an excess of unlabeled glycine (e.g., 1 mM).
-
-
Incubation and Filtration:
-
Incubate the plate on ice or at 4 °C for 30 minutes.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 4: CB1 Receptor Allosteric Modulator Functional Assay (Calcium Mobilization)
This protocol assesses the ability of indole-2-carboxamide derivatives to modulate the activity of a CB1 agonist in a cell-based functional assay.
-
Cell Culture:
-
Use a cell line stably expressing the human CB1 receptor and a G-protein that couples to calcium signaling (e.g., CHO-hCB1-Gα16).
-
Plate the cells in black, clear-bottom 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37 °C.
-
-
Compound Addition and Measurement:
-
Utilize a fluorescence imaging plate reader (FLIPR) to measure intracellular calcium changes.
-
Add varying concentrations of the test allosteric modulator (indole-2-carboxamide derivative) to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of a CB1 agonist (e.g., CP55,940 at its EC80 concentration) to stimulate the receptor.
-
Measure the fluorescence signal continuously before and after the addition of the agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
To determine if the test compound is a negative allosteric modulator, assess its ability to decrease the calcium signal induced by the agonist.
-
Calculate the percent inhibition of the agonist response at each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the modulator concentration.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5-methylindole-2-carboxylate as a Key Intermediate for Novel Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 5-methylindole-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds, including a variety of anti-inflammatory agents. This document provides detailed application notes and protocols for the utilization of this compound as a starting material for the synthesis of novel anti-inflammatory drug candidates. The focus is on the synthesis of 5-methyl-1H-indole-2-carboxamide derivatives and their subsequent evaluation for anti-inflammatory activity.
Data Presentation
The following table summarizes the in vitro anti-inflammatory activity of representative indole-2-carboxamide derivatives. While specific data for 5-methyl-indole-2-carboxamide derivatives were not available in the cited literature, the data for closely related analogues from a comprehensive study on indole-2-carboxamides as anti-inflammatory agents are presented to demonstrate the potential of this compound class.[1] The presented compounds are derivatives of 1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carboxamide with varying substituents at the 5-position.
Table 1: In Vitro Anti-inflammatory Activity of Representative Indole-2-carboxamide Derivatives [1]
| Compound ID | 5-Position Substituent | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| 14f | Furan-2-carboxamido | 0.8 ± 0.1 | 1.1 ± 0.2 |
| 14g | 3,3-Dimethylureido | 1.2 ± 0.2 | 1.5 ± 0.3 |
Note: The data represents the inhibitory concentration (IC₅₀) required to reduce the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by 50% in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Experimental Protocols
I. Synthesis of 5-methyl-1H-indole-2-carboxamide Derivatives
This protocol describes a two-step synthesis of 5-methyl-1H-indole-2-carboxamide derivatives from this compound. The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction.
Step 1: Hydrolysis of this compound to 5-methyl-1H-indole-2-carboxylic acid
-
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Distilled water
-
Magnetic stirrer and heating mantle
-
Round bottom flask
-
pH paper or pH meter
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round bottom flask.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.
-
The product, 5-methyl-1H-indole-2-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Amide Coupling to Synthesize 5-methyl-1H-indole-2-carboxamide Derivatives
-
Materials:
-
5-methyl-1H-indole-2-carboxylic acid (from Step 1)
-
Desired amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer
-
Round bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
Dissolve 5-methyl-1H-indole-2-carboxylic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF in a round bottom flask under an inert atmosphere.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the desired amine (1.1 equivalents) followed by the dropwise addition of DIPEA or TEA (3 equivalents).
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-methyl-1H-indole-2-carboxamide derivative.
-
II. In Vitro Anti-inflammatory Activity Assay
This protocol details the procedure for evaluating the anti-inflammatory activity of the synthesized compounds by measuring the inhibition of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized 5-methyl-1H-indole-2-carboxamide derivatives
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for murine TNF-α and IL-6
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid cytotoxicity.
-
Remove the old medium from the wells and add fresh medium containing the test compounds at various concentrations. Incubate for 1 hour.
-
LPS Stimulation: After the pre-incubation period, add LPS to each well (final concentration of 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with medium only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement: After incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cytokine production, using a suitable software with a dose-response curve fitting function.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation that are targeted by indole derivatives and the general workflow for the synthesis and evaluation of the anti-inflammatory agents described.
Caption: NF-κB signaling pathway in inflammation.
Caption: Cyclooxygenase (COX) pathway in inflammation.
Caption: Workflow for synthesis and evaluation.
References
Scale-up Synthesis of Ethyl 5-methylindole-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl 5-methylindole-2-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis is primarily achieved through a two-step process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by the Fischer indole synthesis to yield the final product.
Overview of the Synthetic Approach
The industrial-scale synthesis of this compound is most effectively carried out via a well-established two-stage process. The first stage is the Japp-Klingemann reaction, which involves the diazotization of p-toluidine and its subsequent coupling with ethyl 2-methylacetoacetate to produce ethyl pyruvate (4-methylphenyl)hydrazone. This intermediate is then cyclized in the second stage using the Fischer indole synthesis with a suitable acid catalyst to afford the target molecule. This route is favored for its use of readily available starting materials and its amenability to large-scale production.
Chemical Reaction Pathway
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are designed for a scale-up synthesis, starting with approximately 1 molar equivalent of p-toluidine.
Stage 1: Japp-Klingemann Reaction - Synthesis of Ethyl pyruvate (4-methylphenyl)hydrazone
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Toluidine | 107.15 | 107.2 g | 1.0 |
| Concentrated HCl | 36.46 | 250 mL | ~3.0 |
| Sodium Nitrite | 69.00 | 72.5 g | 1.05 |
| Ethyl 2-methylacetoacetate | 144.17 | 144.2 g | 1.0 |
| Sodium Acetate | 82.03 | 131.3 g | 1.6 |
| Ethanol | 46.07 | 1.5 L | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Diazotization of p-Toluidine:
-
In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add p-toluidine (107.2 g, 1.0 mol) to a mixture of concentrated hydrochloric acid (250 mL) and water (500 mL).
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (72.5 g, 1.05 mol) in water (200 mL) and add this solution dropwise to the p-toluidine suspension via the addition funnel, maintaining the temperature between 0-5 °C. The addition should be controlled to prevent excessive foaming.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically quantitative.
-
-
Coupling Reaction:
-
In a separate, larger reaction vessel, dissolve ethyl 2-methylacetoacetate (144.2 g, 1.0 mol) and sodium acetate (131.3 g, 1.6 mol) in ethanol (1.5 L).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the ethanolic solution of ethyl 2-methylacetoacetate with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
The product, ethyl pyruvate (4-methylphenyl)hydrazone, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum at 40-50 °C.
-
Stage 2: Fischer Indole Synthesis - Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl pyruvate (4-methylphenyl)hydrazone | 220.26 | 220.3 g | 1.0 |
| Polyphosphoric Acid (PPA) | - | ~660 g | - |
| Toluene | 92.14 | 1.0 L | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Procedure:
-
Cyclization:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add ethyl pyruvate (4-methylphenyl)hydrazone (220.3 g, 1.0 mol) and toluene (1.0 L).
-
With stirring, carefully add polyphosphoric acid (~660 g) to the mixture.
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the cooled reaction mixture into a large beaker containing ice water (2 L) with vigorous stirring.
-
Separate the organic (toluene) layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the toluene solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure this compound.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Quantitative Data Summary
| Stage | Key Reactants | Molar Ratio | Typical Solvent | Reaction Temp. (°C) | Typical Yield (%) |
| Japp-Klingemann | p-Toluidine : NaNO₂ : Ethyl 2-methylacetoacetate | 1 : 1.05 : 1 | Water/Ethanol | 0 - 5 | 80 - 90 |
| Fischer Indole | Hydrazone : PPA | 1 : ~3 (w/w) | Toluene | 90 - 100 | 75 - 85 |
Process Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Application Notes and Protocols for the Quantification of Ethyl 5-methylindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ethyl 5-methylindole-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to be adapted for routine quality control, stability studies, and pharmacokinetic analysis.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for the accurate quantification of this compound and its potential degradation products.[3][4] Forced degradation studies are integral to ensure the method's specificity.[3][4]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material containing this compound in methanol to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, and degradation products |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.[5][6] The target degradation is typically 5-20%.[3][6]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[5]
-
Thermal Degradation: Dry heat at 70°C for 48 hours.[5]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
After exposure, neutralize the acid and base-treated samples and dilute all samples to a suitable concentration for HPLC analysis.
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For high sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended.[7][8][9]
Experimental Protocol
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 204.1 → 158.1 (Quantifier), 204.1 → 130.1 (Qualifier) |
| Internal Standard (IS) | Deuterated this compound (if available) or a structurally similar compound |
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
Quantitative Data Summary:
| Parameter | Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | < 15% (< 20% for LLOQ) |
| Matrix Effect | Monitored and compensated by internal standard |
Workflow Diagram
Caption: LC-MS/MS workflow for quantification in plasma.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS can be a suitable alternative for the analysis of this compound, particularly for assessing purity and identifying volatile impurities.[10][11]
Experimental Protocol
GC-MS Conditions:
| Parameter | Condition |
| GC System | Gas chromatograph with a mass selective detector |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | 150°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-350 |
Sample Preparation:
-
Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative Data (Example):
| Parameter | Result |
| Retention Time | ~10.5 minutes (example) |
| Purity (by area %) | > 98.0% |
| Major Ions (m/z) | 203 (M+), 158, 130 |
Logical Relationship Diagram
Caption: Logical flow of GC-MS analysis.
UV-Vis Spectrophotometry Method
A simple and rapid quantification can be achieved using UV-Vis spectrophotometry, suitable for in-process controls and preliminary analysis.
Experimental Protocol
Instrumental Parameters:
| Parameter | Setting |
| Spectrophotometer | Double beam UV-Vis spectrophotometer |
| Scan Range | 200 - 400 nm |
| Solvent | Methanol |
| Wavelength of Max. Absorbance (λmax) | Determine by scanning a standard solution (approx. 280 nm) |
| Measurement Mode | Absorbance at λmax |
Procedure:
-
Preparation of Standard Curve: Prepare a series of standard solutions of this compound in methanol (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Measure the absorbance of each standard solution at the determined λmax against a methanol blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
Quantitative Data Summary:
| Parameter | Value |
| λmax | ~280 nm |
| Linearity Range | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
Signaling Pathway (Conceptual)
Caption: Conceptual pathway of UV-Vis absorbance measurement.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-methylindole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 5-methylindole-2-carboxylate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing the Fischer indole synthesis pathway.
Question: Why is the yield of my Fischer indole synthesis of this compound consistently low?
Answer: Low yields in the Fischer indole synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Hydrazone Formation: The initial formation of the phenylhydrazone from p-methylphenylhydrazine and ethyl pyruvate is critical. Ensure the reaction goes to completion by monitoring it via TLC. If starting materials are still present, consider extending the reaction time or adjusting the pH.
-
Suboptimal Cyclization Conditions: The acid-catalyzed cyclization is the core of the Fischer synthesis and is highly dependent on the choice of catalyst and reaction conditions.
-
Catalyst Choice: Polyphosphoric acid (PPA) is a common choice. However, other catalysts like zinc chloride, sulfuric acid in acetic acid, or hydrobromic acid can also be used.[1][2] The optimal catalyst may vary depending on the specific substrate and scale.
-
Temperature Control: The reaction temperature is crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of side products. A typical temperature for PPA-catalyzed cyclization is around 110°C.[2]
-
Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields.
-
-
Side Reactions: The formation of isomeric indole products or other byproducts can significantly reduce the yield of the desired product. Purification by column chromatography or recrystallization is often necessary to isolate the target compound.
-
Air Oxidation: Indole derivatives can be susceptible to air oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize degradation.
Question: I am observing significant amounts of dark, tarry byproducts in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of tarry byproducts is a common issue in Fischer indole synthesis, often due to polymerization or decomposition of starting materials or the product under strong acidic and high-temperature conditions.
-
Control Temperature: Avoid excessively high temperatures during the cyclization step. Maintain a consistent and controlled heating profile.
-
Catalyst Concentration: Using an excessive amount of acid catalyst can promote side reactions and charring. Use the recommended stoichiometric or catalytic amount.
-
Gradual Addition: In some cases, the slow or portion-wise addition of the hydrazone to the hot acid catalyst can help to control the exotherm and minimize byproduct formation.
-
Solvent Choice: The use of a high-boiling inert solvent, such as toluene, can help to better control the reaction temperature and prevent localized overheating.[2]
Question: How can I effectively purify the crude this compound?
Answer: Purification is essential to obtain a high-purity product. The following methods are commonly employed:
-
Recrystallization: This is a highly effective method for purifying solid products. Ethanol is a suitable solvent for the recrystallization of similar indole esters.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for your product.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A solvent system of ethyl acetate and hexane is a good starting point for elution.[4]
-
Washing: After quenching the reaction, washing the organic extract with a mild base (e.g., 5% sodium bicarbonate solution) can help remove acidic impurities.[2] Subsequent washing with water and brine will remove water-soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Fischer indole synthesis of this compound?
A1: The most common starting materials are p-methylphenylhydrazine (or its hydrochloride salt) and ethyl pyruvate.
Q2: What are some alternative synthetic routes to this compound?
A2: While the Fischer indole synthesis is prevalent, other methods for synthesizing indole-2-carboxylates include the Reissert indole synthesis and variations of the Japp-Klingemann reaction.[5][6]
Q3: What analytical techniques can be used to monitor the reaction progress and characterize the final product?
A3: Thin-layer chromatography (TLC) is invaluable for monitoring the reaction's progress. The final product, this compound, can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point is also a key indicator of purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Strong acids like polyphosphoric acid and sulfuric acid are corrosive and require careful handling. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols & Data
Fischer Indole Synthesis Protocol
This protocol is a generalized procedure based on common practices for the Fischer indole synthesis of similar compounds.
-
Hydrazone Formation:
-
Dissolve p-methylphenylhydrazine hydrochloride in ethanol or acetic acid.
-
Add ethyl pyruvate dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
Filter the solid hydrazone and wash with a cold solvent (e.g., ethanol or water) and dry under vacuum.
-
-
Indolization (Cyclization):
-
Add polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid to a reaction flask equipped with a mechanical stirrer and a reflux condenser.[2]
-
Heat the acid catalyst to the desired reaction temperature (e.g., 110°C for PPA).[2]
-
Add the dried hydrazone portion-wise to the hot acid with vigorous stirring.
-
Maintain the reaction at temperature for the determined optimal time (e.g., 3 hours), monitoring by TLC.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture to about 60°C and carefully quench by pouring it onto crushed ice or adding cold water.[2]
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.[2]
-
Wash the organic layer with a 5% sodium bicarbonate solution, followed by water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][3]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography.[2][3]
-
Tabulated Data on Reaction Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Polyphosphoric Acid | Toluene | 110 | 3 | ~50% (for a related decarboxylated product) | [2] |
| W-2 Raney Nickel | Absolute Ethanol | Room Temp | 1 | 93-99% (for desulfurization to a related indole) | [3] |
| Platinum Catalyst | Glacial Acetic Acid | Room Temp | 1-2 | 41-44% (for reductive cyclization) | [1] |
Note: The yields presented are for similar indole ester syntheses and may vary for this compound.
Visualizations
Fischer Indole Synthesis Pathway
Caption: The Fischer indole synthesis pathway for this compound.
Experimental Workflow
Caption: A general experimental workflow for the synthesis and purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of Crude Ethyl 5-methylindole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 5-methylindole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to pale brown powder or solid.[1] The reported melting point is in the range of 160-164 °C.[2] A lower melting point or broader range often indicates the presence of impurities.
Q3: What are some common impurities that might be present in the crude product?
A3: A potential impurity that may be present, sometimes appearing as tiny red needles, has been tentatively identified as diethyl azobenzene-4,4'-dicarboxylate.[3] Other impurities may arise from starting materials or side reactions during the synthesis, such as the Fischer indole synthesis.[2][4]
Q4: How can I monitor the purity of my sample during the purification process?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purity of your fractions. For visualization of the spots, since indole derivatives are often colorless, you can use UV light (254 nm), an iodine chamber, or specific chemical stains like Ehrlich's reagent (which gives a blue or purple spot with indoles) or a potassium permanganate stain.[5]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable, or an insufficient volume is used. | Select a more appropriate solvent (see table below). Gradually add more hot solvent until the compound dissolves. If a solid remains, it may be an insoluble impurity that can be removed by hot filtration. |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding the solution with a pure crystal of the product can also induce crystallization.[6][7] |
| No crystals form upon cooling. | The solution is not saturated enough (too much solvent was used), or the solution is supersaturated and requires nucleation. | Evaporate some of the solvent to increase the concentration and then cool again. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.[6] |
| Low recovery of the purified product. | Premature crystallization during hot filtration. The compound is significantly soluble in the cold solvent. | Filter the hot solution quickly. Ensure the funnel is pre-heated to prevent premature crystallization.[8] Cool the filtrate in an ice bath to minimize the solubility of the product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The compound does not move from the origin on the TLC plate (Rf = 0). | The eluent is not polar enough. | Increase the polarity of the eluent. For a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate. |
| The compound runs with the solvent front on the TLC plate (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Poor separation of the compound from impurities (streaking or overlapping spots on TLC). | The sample was overloaded on the column. The solvent system does not provide adequate resolution. The compound may be interacting strongly with the silica gel. | Use a larger column or load less crude material. Experiment with different solvent systems to improve separation. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can sometimes reduce streaking.[5] |
| Low recovery of the product from the column. | The compound may have precipitated on the column. The compound is strongly adsorbed to the silica gel. | Ensure the sample is fully dissolved before loading. If the compound is not eluting even with a highly polar solvent, consider switching to a different stationary phase like alumina. |
Data Presentation
Recommended Solvents for Recrystallization
| Solvent | Rationale |
| Absolute Ethanol | The compound is soluble in hot ethanol and less soluble in cold ethanol, making it a good choice for recrystallization.[3] |
| Ethanol/Water | A mixed solvent system can be effective. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly. |
| Dichloromethane/Hexane | Dissolve the crude product in a minimum amount of warm dichloromethane and then add hexane until turbidity is observed. Cool slowly to allow for crystal formation. |
Typical Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is a common starting point. The optimal ratio should be determined by TLC.[9] |
| Visualization | UV light (254 nm), Ehrlich's reagent, or potassium permanganate stain.[5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of absolute ethanol to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If any insoluble impurities remain, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Determine the melting point and check the purity by TLC.
Protocol 2: Purification by Column Chromatography
-
Prepare the column: Pack a glass column with silica gel using a slurry method with the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Prepare the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel.
-
Load the sample: Carefully add the dissolved sample to the top of the silica gel bed. If dry loading, carefully add the silica-adsorbed sample to the top of the column.
-
Elute the column: Begin eluting with the initial non-polar solvent mixture, collecting fractions.
-
Monitor the separation: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Increase polarity (if necessary): If the product is not eluting, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the melting point and confirm the purity by TLC and other analytical methods.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
Caption: Troubleshooting guide for optimizing column chromatography conditions.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. This compound 97 16382-15-3 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 5-methylindole-2-carboxylate Derivatization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of Ethyl 5-methylindole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for derivatization on the this compound scaffold?
A1: The primary sites for derivatization on this compound are the N1 position (the nitrogen of the indole ring) and the C3 position. The indole nitrogen (N1) can be deprotonated with a base to become a potent nucleophile, readily undergoing alkylation or acylation. The C3 position is the most nucleophilic carbon on the indole ring and is susceptible to electrophilic substitution reactions such as Friedel-Crafts acylation and Vilsmeier-Haack formylation.
Q2: How do the substituents on the indole ring affect its reactivity?
A2: The ethyl ester group at the C2 position is electron-withdrawing, which slightly deactivates the indole ring towards electrophilic attack compared to unsubstituted indole. This deactivation can make reactions at the C3 position more challenging, sometimes requiring harsher conditions. Conversely, the methyl group at the C5 position is electron-donating, which helps to increase the electron density of the ring, partially offsetting the deactivating effect of the C2-ester and favoring electrophilic substitution.
Q3: What are the key differences in reaction conditions for N1-alkylation versus C3-acylation?
A3: N1-alkylation is typically carried out under basic conditions. A strong base (like sodium hydride) or a moderately strong base (like potassium carbonate or potassium hydroxide) is used to deprotonate the indole nitrogen, creating a nucleophilic anion that then reacts with an alkyl halide.[1] In contrast, C3-acylation is an electrophilic aromatic substitution performed under acidic conditions, usually with a Lewis acid catalyst (like aluminum chloride) and an acyl chloride or anhydride.[2]
Troubleshooting Guide: N1-Alkylation
This guide addresses common issues encountered during the N-alkylation of this compound.
Q4: My N-alkylation reaction is showing low or no conversion of the starting material. What could be the cause?
A4: Low or no conversion can stem from several factors:
-
Ineffective Deprotonation: The base used may not be strong enough, or the reaction time for deprotonation may be insufficient. Ensure you are using an appropriate base and allowing enough time for the indolide anion to form before adding the alkylating agent.
-
Poor Reagent Quality: The base (e.g., NaH) might be old or deactivated by moisture. The solvent must be anhydrous, as protic solvents will quench the base and the indolide anion. The alkylating agent may also be of poor quality.
-
Low Reaction Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.
Q5: I am observing a significant amount of C3-alkylation byproduct. How can I improve the N1-selectivity?
A5: Competition between N1- and C3-alkylation is a common challenge. To favor N1-alkylation:
-
Ensure Complete Deprotonation: Incomplete deprotonation leaves neutral indole in the reaction mixture, which can be alkylated at the C3 position. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF generally favors N1-alkylation by ensuring complete formation of the N-anion.[3]
-
Increase Reaction Temperature: Higher temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product. For example, increasing the temperature to 80 °C has been shown to result in complete N-alkylation in some cases.[3]
-
Choice of Solvent: The solvent can influence regioselectivity. Polar aprotic solvents like DMF or THF are commonly used for N-alkylation.
Q6: The ethyl ester group in my product appears to have been hydrolyzed or transesterified. How can I prevent this?
A6: Ester hydrolysis or transesterification are known side reactions, especially under certain basic conditions.
-
Hydrolysis: Using aqueous bases like aqueous KOH can lead to saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid, particularly with prolonged reaction times or elevated temperatures.[1] To avoid this, use non-aqueous conditions or carefully control the reaction time and temperature.
-
Transesterification: If a basic alkoxide like sodium methoxide (NaOMe) is used in an alcohol solvent (e.g., methanol), transesterification can occur, converting the ethyl ester to a methyl ester.[1] It is crucial to use a non-alcoholic solvent when employing strong alkoxide bases.
Quantitative Data on N-Alkylation Conditions
The following table summarizes how reaction conditions can affect the regioselectivity of indole alkylation. While this data is for 2,3-dimethylindole, the principles are applicable to this compound.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | N:C3 Product Ratio | Overall Yield (%) | Reference |
| 1 | NaH (4) | DMF/THF | 20 | 1 : 0.33 | 86 | [3] |
| 2 | NaH (4) | DMF/THF | 50 | 1 : 0.18 | 88 | [3] |
| 3 | NaH (4) | DMF/THF | 65 | 1 : 0.10 | 89 | [3] |
| 4 | NaH (4) | DMF/THF | 80 | >1 : 0.01 | 91 | [3] |
Reaction conditions based on the alkylation of 2,3-dimethylindole with benzyl bromide.
Experimental Protocols for N-Alkylation
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol describes a general procedure for N-alkylation using NaH, which typically provides high N-selectivity.[4]
-
Materials:
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This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., benzyl bromide)
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Anhydrous diethyl ether or ethyl acetate
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: N-Alkylation using Potassium Hydroxide in Acetone
This protocol uses a less hazardous base but may risk ester hydrolysis if not carefully controlled.[1]
-
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Acetone
-
Alkylating agent (e.g., allyl bromide)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) and aqueous KOH (3.0 mmol) in acetone (10 mL).
-
Stir the solution at 20 °C for 30 minutes.
-
Add the alkylating agent (1.1 mmol) and continue stirring. The reaction time may vary from 2 to 8 hours depending on the reactivity of the alkylating agent.
-
Monitor the reaction by TLC.
-
Once complete, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the product using column chromatography (e.g., ethyl acetate/hexane eluent).[1]
-
Troubleshooting Guide: C3-Acylation (Friedel-Crafts & Vilsmeier-Haack)
Q7: My Friedel-Crafts acylation at the C3 position is giving a low yield. What are the possible reasons?
A7: Low yields in Friedel-Crafts acylation of this compound can be due to the deactivating effect of the C2-ester group.[2]
-
Catalyst Inactivity: Lewis acids like AlCl₃ are highly moisture-sensitive. Ensure all glassware is dry and anhydrous solvents are used.[5]
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount or even an excess of the catalyst is often required.[5]
-
Reaction Conditions: The reaction may require heating to proceed. The choice of solvent can also be critical; nitrobenzene has been used to favor C3 acylation in some cases.[6]
-
Competing Reactions: Acylation can sometimes occur on the benzene ring (at C5 or C7) instead of the C3 position, especially with highly reactive acylating agents or AlCl₃ as the catalyst.[2][6]
Q8: I am attempting a Vilsmeier-Haack formylation at C3, but the reaction is not working well. What should I check?
A8: The Vilsmeier-Haack reaction is generally effective for formylating electron-rich aromatics. With the C2-ester deactivating the ring, optimization may be needed.
-
Reagent Preparation and Purity: The Vilsmeier reagent (formed from POCl₃ and DMF) should be prepared at low temperature (0-5 °C) and used fresh. Ensure anhydrous DMF and high-purity POCl₃ are used.[7]
-
Stoichiometry: An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion, but a large excess can lead to side products.[7]
-
Temperature: While the reagent is prepared cold, the formylation step may require heating (e.g., to 60-80 °C) to achieve a reasonable reaction rate with this deactivated substrate.[8]
-
Work-up Procedure: The work-up is critical. The intermediate iminium salt must be hydrolyzed to the aldehyde, typically by pouring the reaction mixture into an ice-cold basic solution (e.g., sodium acetate or sodium hydroxide).[7]
Quantitative Data on C3-Acylation
The regioselectivity of Friedel-Crafts acylation of ethyl indole-2-carboxylate is highly dependent on the reagents and conditions.
| Entry | Acylating Agent | Catalyst | Solvent | Product Distribution (C3 : C5 : C7) | Total Yield (%) | Reference |
| 1 | Acetyl Chloride | AlCl₃ | Ethylene Chloride | 45 : 55 : 0 | 71 | [6] |
| 2 | Acetyl Chloride | AlCl₃ | Nitrobenzene | 77 : 23 : 0 | 70 | [6] |
| 3 | Acetic Anhydride | AlCl₃ | Ethylene Chloride | 86 : 14 : 0 | 70 | [6] |
| 4 | Chloroacetyl Chloride | AlCl₃ | Ethylene Chloride | 0 : 56 : 10 | 66 | [6] |
Visualizations: Workflows and Logical Diagrams
Troubleshooting Workflow for Low N-Alkylation Yield
Caption: Troubleshooting workflow for low N-alkylation yield.
Decision Logic for Minimizing Side Reactions
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Studies on Indoles and Related Compounds. XV. : An Unusual Acylation of Ethyl Indole-2-carboxylate in the Friedel-Crafts Acylation [jstage.jst.go.jp]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Ethyl 5-methylindole-2-carboxylate during storage
Technical Support Center: Ethyl 5-methylindole-2-carboxylate Stability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a dry environment. Options include storage at room temperature or refrigerated at 0-8 °C. The key is to protect it from moisture, light, and extreme temperatures.
Q2: What are the primary pathways through which this compound can degrade?
A2: Like other indole derivatives, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid (5-methylindole-2-carboxylic acid) and ethanol, particularly under acidic or basic conditions.
-
Oxidation: The indole ring is prone to oxidation, which can lead to the formation of various degradation products, including oxindoles and isatin-like compounds. This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.
-
Photodegradation: Exposure to light, especially UV radiation, can cause the molecule to degrade. Indole compounds are known to be photolabile.
-
Thermal Degradation: High temperatures can accelerate the degradation process, leading to a variety of decomposition products.
Q3: I've noticed a change in the color of my this compound powder. What could be the cause?
A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is frequently caused by oxidation or photodegradation. It is crucial to assess the purity of the material using an appropriate analytical method, such as HPLC, before use.
Q4: Can I dissolve this compound in an aqueous buffer for my experiments and store the solution?
A4: Storing this compound in aqueous solutions, especially at non-neutral pH, is not recommended for extended periods due to the risk of hydrolysis. If your experiment requires a stock solution, it is best to prepare it fresh in an appropriate organic solvent like methanol or dichloromethane and keep it protected from light at a low temperature for short-term storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Appearance of a new peak in HPLC analysis after storage. | Degradation of the compound. | 1. Review storage conditions: Ensure the container is tightly sealed and stored in a cool, dark, and dry place. 2. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and confirm the identity of the new peak. 3. If degradation is confirmed, the material may not be suitable for use depending on the purity requirements of your experiment. |
| Inconsistent experimental results using the same batch of compound. | Non-homogeneity of the stored material due to localized degradation. | 1. Before taking a sample, ensure the entire batch is homogenized, especially if there are visible signs of discoloration. 2. Re-evaluate the purity of the compound from the specific container in use. |
| Low assay value or purity of the compound upon receipt. | Improper handling during shipping or pre-existing instability. | 1. Contact the supplier immediately and provide the analysis data. 2. Review the supplier's storage and shipping protocols. |
Illustrative Degradation Pathways and Troubleshooting
The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting storage issues.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for troubleshooting suspected degradation during storage.
Quantitative Data Summary
The following tables present illustrative data from a hypothetical forced degradation study on this compound. This data is intended to provide a general understanding of the compound's stability profile. Actual degradation rates will vary based on specific experimental conditions.
Table 1: Illustrative Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Assay of Parent Compound (%) | Major Degradation Product(s) |
| 0.1 M HCl at 60°C | 24 hours | 85.2 | 5-Methylindole-2-carboxylic acid |
| 0.1 M NaOH at 60°C | 8 hours | 78.5 | 5-Methylindole-2-carboxylic acid |
| 3% H₂O₂ at RT | 24 hours | 90.1 | Oxidized indole derivatives |
| Thermal (Solid) at 80°C | 48 hours | 95.8 | Various decomposition products |
| Photolytic (Solid) | 1.2 million lux hours | 92.4 | Photolytic derivatives |
Table 2: Illustrative Purity Analysis by HPLC After 6 Months of Storage
| Storage Condition | Purity (%) | Appearance |
| 25°C / 60% RH (Protected from light) | 99.5 | White to off-white powder |
| 40°C / 75% RH (Protected from light) | 97.2 | Pale yellow powder |
| 25°C / 60% RH (Exposed to light) | 94.8 | Yellowish-brown powder |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Caption: Workflow for a typical forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Take samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Take samples at various time points, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Take samples at various time points and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Transfer a known amount of the solid compound into a vial and place it in an oven at 80°C. At various time points, dissolve a portion of the solid in the initial solvent for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. At the end of the exposure period, dissolve both the exposed and control samples for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Example Gradient: Start with 90% A and 10% B, ramp to 10% A and 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 225 nm or 280 nm).
-
Injection Volume: 10 µL.
Note: This method will likely require optimization for the specific degradation products formed in your studies. Method validation should be performed according to ICH guidelines to ensure it is suitable for its intended purpose.
Technical Support Center: N-alkylation of Ethyl 5-methylindole-2-carboxylate
Welcome to the technical support center for the N-alkylation of ethyl 5-methylindole-2-carboxylate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-alkylation of this compound?
The primary challenges in the N-alkylation of this compound include:
-
Poor Regioselectivity: Competition between N-alkylation and C3-alkylation is a frequent issue. The C3 position of the indole ring is inherently nucleophilic and can compete with the nitrogen for the alkylating agent.[1][2][3][4]
-
Low Reaction Yield: Incomplete reactions or the formation of side products can lead to low yields of the desired N-alkylated product. This can be caused by factors such as incomplete deprotonation of the indole nitrogen, poor solubility of reagents, or steric hindrance.[5][6]
-
Side Reactions: Besides C3-alkylation, other potential side reactions include dialkylation (at both N and C3) and reactions involving the ester functional group, such as transesterification if an alcohol is used as a solvent with a corresponding alkoxide base.[1][7]
-
Purification Difficulties: Separating the desired N-alkylated product from the unreacted starting material, C3-alkylated isomer, and other byproducts can be challenging due to similar polarities.
Q2: How does the ethyl ester group at the C2 position influence the N-alkylation reaction?
The electron-withdrawing nature of the ethyl carboxylate group at the C2 position increases the acidity of the N-H proton.[8] This facilitates the deprotonation of the indole nitrogen, making the formation of the indolide anion easier compared to unsubstituted indoles. This increased acidity generally favors N-alkylation.
Q3: What are the general considerations for selecting a base and solvent for this reaction?
Classical conditions for N-alkylation of indoles typically involve a strong base in a polar aprotic solvent.[1][6]
-
Bases: Strong bases like sodium hydride (NaH) are very effective as they irreversibly deprotonate the indole nitrogen to form the sodium salt, which favors N-alkylation.[1][5] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often in solvents like acetonitrile or DMF.[9][10] For substrates with sensitive functional groups, milder bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) may be considered.[1]
-
Solvents: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.[1][6] DMF is often preferred as it helps to dissolve the intermediate indole anion, promoting N-alkylation.[3]
Troubleshooting Guide
Issue 1: Low Yield of N-Alkylated Product
Q: My N-alkylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Deprotonation: Ensure the indole nitrogen is fully deprotonated before adding the alkylating agent.
-
Reagent Quality and Anhydrous Conditions: Moisture can quench the base and the reactive indolide anion.
-
Solution: Use freshly opened or properly stored anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[8]
-
-
Poor Solubility: If the starting material or the base is not well-dissolved, the reaction can be sluggish.
-
Solution: While NaH is not soluble, its dispersion is key. For other reagents, ensure you are using an appropriate solvent that provides good solubility for the indole substrate.
-
-
Reaction Temperature and Time: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction is stalled, a moderate increase in temperature may be beneficial.
-
Caption: Troubleshooting workflow for low yield in N-alkylation.
Issue 2: Poor Regioselectivity (C3-Alkylation Observed)
Q: I am observing a significant amount of the C3-alkylated isomer in my reaction mixture. How can I improve the N-selectivity?
A: The competition between N- and C3-alkylation is a classic challenge in indole chemistry.[1] Several factors influence the regioselectivity.
-
Choice of Base and Counter-ion: The nature of the counter-ion from the base plays a crucial role.
-
Solution: Bases that produce ionic salts with sodium (Na⁺) or potassium (K⁺) counter-ions, such as NaH or KH, strongly favor N-alkylation.[5] This is because the resulting indolide anion has a higher charge density on the nitrogen atom.
-
-
Solvent: The solvent can influence the reactivity of the indolide anion.
-
Reaction Temperature: Temperature can shift the balance between the kinetic and thermodynamic products.
-
Incomplete Deprotonation: If the indole is not fully deprotonated, the remaining neutral indole, which is more nucleophilic at C3, can react with the alkylating agent.[1][3]
-
Solution: Ensure complete deprotonation by using a sufficient amount of a strong base and allowing adequate reaction time before adding the electrophile.[3]
-
Caption: Decision process for enhancing N-alkylation selectivity.
Issue 3: Formation of Dialkylated Product
Q: My reaction is producing a significant amount of a dialkylated byproduct. How can I prevent this?
A: Dialkylation, where both the nitrogen and the C3 position are alkylated, can occur under forcing conditions or with highly reactive alkylating agents.[1]
-
Control Stoichiometry: Using a large excess of the alkylating agent increases the likelihood of a second alkylation event.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[1]
-
-
Mode of Addition: Adding the alkylating agent all at once can create localized high concentrations.
-
Solution: Add the alkylating agent dropwise to the solution of the deprotonated indole. This helps to maintain a low concentration of the electrophile and favors mono-alkylation.[1]
-
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote over-alkylation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Indole N-Alkylation
| Parameter | Condition A (High N-Selectivity) | Condition B (Risk of C3-Alkylation) | Condition C (Alternative/Milder) | Reference |
| Base | Sodium Hydride (NaH) | Grignard Reagents (e.g., RMgX) | Potassium Carbonate (K₂CO₃) | [1][5] |
| Equivalents of Base | 1.1 - 1.2 eq | 1.1 - 1.2 eq | 2.0 - 3.0 eq | [1] |
| Solvent | DMF, THF (anhydrous) | Ethereal solvents (e.g., THF, Et₂O) | Acetonitrile (MeCN), DMF | [1][6][9] |
| Temperature | 0 °C to 80 °C | 0 °C to Room Temperature | Room Temperature to Reflux | [1][6] |
| Key Outcome | Favors thermodynamic N-alkylated product | Can favor kinetic C3-alkylated product | Effective for activated halides | [3][5] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride in DMF
This protocol describes a robust method for the N-alkylation of this compound using sodium hydride.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The formation of the indolide anion may be accompanied by a color change and evolution of hydrogen gas.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 eq) dropwise via syringe over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[1] Gentle heating (e.g., 50-80 °C) may be required for less reactive alkylating agents.[6]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-alkylated product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Synthesis of Ethyl 5-methylindole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-methylindole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, particularly via the Fischer indole synthesis, can stem from several factors:
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Incomplete Hydrazone Formation: The initial condensation of p-tolylhydrazine with ethyl pyruvate to form the hydrazone is critical. Ensure anhydrous conditions and the appropriate catalyst are used. The reaction is often carried out in a suitable solvent like ethanol.
-
Inefficient Cyclization: The acid-catalyzed cyclization of the hydrazone is the key indole-forming step. The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, or a Lewis acid like ZnCl₂) are crucial.[1] Inadequate heating or an inappropriate catalyst can lead to incomplete conversion.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Careful control of reaction temperature and time is necessary to minimize these.
-
Purification Losses: The product may be lost during workup and purification. Ensure efficient extraction and minimize transfers. Recrystallization is a common purification method, and selecting the right solvent system is key to maximizing recovery.
Q2: I am observing a reddish or orange colored impurity in my final product. What is it and how can I remove it?
A2: A common colored impurity, sometimes appearing as tiny red needles, has been identified as diethyl azobenzene-4,4'-dicarboxylate.[2] This byproduct can form from the self-condensation of the starting materials under certain conditions.
Removal Strategy:
-
Recrystallization: This is the most effective method for removing this type of impurity. A suitable solvent system (e.g., ethanol or a mixture of dichloromethane and petroleum ether) should be chosen where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in the mother liquor.[3]
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed for more challenging separations.
Q3: My NMR spectrum shows unexpected peaks. What are some common structural isomers or related impurities I should look for?
A3: Besides the starting materials and the colored impurity mentioned above, other byproducts can arise from the Fischer indole synthesis, especially if the reaction conditions are not optimal:
-
Positional Isomers: If a substituted phenylhydrazine is used where the substituent can direct cyclization to different positions, a mixture of indole isomers can be formed. For p-tolylhydrazine, this is less of an issue, but incomplete reaction or rearrangement can lead to other minor indole species.
-
Incompletely Cyclized Intermediates: The hydrazone intermediate may persist if the cyclization step is not driven to completion.
-
Products from Side Reactions: The strong acid and heat used in the Fischer indole synthesis can lead to various side reactions, resulting in a range of minor byproducts.[4]
Analytical Approach:
-
¹H NMR: Look for characteristic indole protons, the ethyl ester signals, and the methyl group on the benzene ring. Compare the integration of these signals to identify the major product and estimate the level of impurities.
-
LC-MS: Liquid chromatography-mass spectrometry is an excellent technique for identifying the molecular weights of the components in your mixture, which can help in proposing structures for the byproducts.
Q4: What is the Japp-Klingemann reaction and how does it relate to the synthesis of this compound?
A4: The Japp-Klingemann reaction is a method to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[5] This hydrazone can then be used as the starting material for a Fischer indole synthesis to produce the desired indole.[5] This two-step approach can sometimes offer advantages in terms of controlling the regioselectivity of the final indole product. However, it is a multi-step process that requires careful control of pH and temperature to avoid side reactions.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Consider increasing the reaction time or temperature cautiously. |
| Suboptimal catalyst concentration | Titrate the amount of acid catalyst used. Both too little and too much acid can be detrimental to the yield. | |
| Poor quality starting materials | Ensure the purity of your p-tolylhydrazine and ethyl pyruvate. Impurities can interfere with the reaction. | |
| Colored Impurities | Formation of azo compounds | Optimize reaction conditions (temperature, reaction time) to minimize the formation of colored byproducts. Use appropriate purification methods like recrystallization or chromatography.[2] |
| Product is an oil, not a solid | Presence of impurities | The presence of solvent or byproducts can lower the melting point of the final product. Ensure complete removal of solvent and purify the product thoroughly. The reported melting point is in the range of 160-167°C.[7][8] |
| Difficulty in Purification | Similar polarity of product and byproducts | If recrystallization is ineffective, consider using column chromatography with a carefully selected eluent system to separate the components. |
Experimental Protocols
Protocol 1: HPLC Analysis of Reaction Mixture
This protocol is designed to monitor the progress of the reaction and quantify the purity of the final product.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the final product in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis for Volatile Byproducts
This method is useful for identifying volatile impurities and starting materials.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range of 40-500 m/z.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Protocol 3: ¹H NMR for Structural Elucidation
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Key Chemical Shifts (approximate):
-
Indole NH: A broad singlet, typically downfield (> 8.0 ppm).
-
Aromatic Protons: Multiplets in the aromatic region (7.0-7.5 ppm).
-
Indole C3-H: A singlet or a proton coupled to the NH proton.
-
Ethyl Ester (CH₂): A quartet around 4.3 ppm.
-
Ethyl Ester (CH₃): A triplet around 1.4 ppm.
-
5-Methyl Group: A singlet around 2.4 ppm.
-
Visual Guides
Caption: A troubleshooting workflow for the synthesis of this compound.
Caption: Relationship between starting materials, the main reaction pathway, and potential byproducts.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound 97 16382-15-3 [sigmaaldrich.com]
- 8. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: High-Purity Recrystallization of Ethyl 5-methylindole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity Ethyl 5-methylindole-2-carboxylate through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing this compound?
Based on solubility data for the compound and recrystallization protocols for similar indole-2-carboxylates, alcohols like methanol and ethanol are excellent starting points. This compound is known to be soluble in methanol and dichloromethane, and insoluble in water.[1] Recrystallization of the related compound, ethyl 1H-indole-2-carboxylate, has been successfully performed from methanol.
Q2: Can a mixed-solvent system be used for recrystallization?
Yes, a mixed-solvent system can be highly effective, especially for removing impurities with similar solubility profiles to the target compound. A common strategy involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For indole derivatives, a methanol/water mixture has been shown to be effective.[2] Another option reported for a similar compound is a mixture of methylene chloride and petroleum ether.
Q3: What are the key physical properties of this compound relevant to recrystallization?
Key properties include:
-
Melting Point: 162-164 °C[1]
-
Appearance: Crystalline powder, light yellow to beige[3]
-
Solubility: Soluble in methanol and dichloromethane; insoluble in water.[1]
Q4: What are some common impurities that recrystallization can remove?
Recrystallization is effective at removing both soluble and insoluble impurities. Common impurities can include starting materials from the synthesis, by-products, and colored degradation products. For indole derivatives, residual reagents and side-reaction products are the primary targets for removal.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent. | Add more of the hot solvent in small increments until the solid dissolves. |
| Incorrect solvent choice. | Consult solubility data and consider a different solvent or a mixed-solvent system. | |
| Oiling out (formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound-impurity mixture. | Use a lower-boiling point solvent or a mixed-solvent system. Add a small amount of a "good" solvent to the hot solution to prevent premature precipitation. |
| Solution is supersaturated. | Add a small amount of additional hot solvent to ensure the compound remains dissolved at elevated temperatures. | |
| No crystals form upon cooling | Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly, then place it in an ice bath. | |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Low recovery of purified crystals | Too much solvent was used. | Concentrate the filtrate (mother liquor) and cool it to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration step. Add a small excess of hot solvent before filtering. | |
| Crystals are colored or appear impure | Incomplete removal of colored impurities. | Perform a charcoal treatment on the hot solution before filtration. |
| Impurities were trapped during rapid crystal growth. | Ensure the solution cools slowly to allow for the formation of well-defined, pure crystals. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is adapted from methods used for similar indole-2-carboxylates and is a good starting point for optimization.
Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization using Methanol and Water
This method is particularly useful if the compound is too soluble in a single solvent even at low temperatures.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold methanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary
The following table provides estimated solvent volumes for recrystallization. These values are starting points and should be optimized for your specific experimental scale and purity of the starting material.
| Recrystallization Method | Compound Mass (g) | "Good" Solvent | Estimated Volume of "Good" Solvent (mL) | "Poor" Solvent | Estimated Volume of "Poor" Solvent (mL) | Expected Purity |
| Single Solvent | 1.0 | Ethanol | 10 - 20 | N/A | N/A | >98% |
| Mixed Solvent | 1.0 | Methanol | 8 - 15 | Water | Added to turbidity | >99% |
Note: The optimal solvent ratios and resulting purity should be determined empirically.
Visualizations
Caption: General workflow for recrystallization.
Caption: Troubleshooting logic for crystal formation.
References
Navigating Solubility Challenges with Ethyl 5-methylindole-2-carboxylate: A Technical Guide
For researchers, scientists, and professionals in drug development, the manipulation of indole derivatives is a cornerstone of creating novel therapeutics. However, the inherent properties of these compounds, such as the poor solubility of Ethyl 5-methylindole-2-carboxylate, can present significant hurdles in synthetic chemistry. This technical support center provides troubleshooting guidance and frequently asked questions to address and overcome these solubility-related obstacles during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It also shows solubility in chlorinated solvents like dichloromethane and alcohols such as methanol and ethanol.[1] However, it is poorly soluble in nonpolar solvents and is considered insoluble in water.
Q2: My reaction with this compound is sluggish, and the starting material is not fully dissolving. What initial steps can I take?
A2: When encountering poor solubility, a systematic approach is recommended. First, consider the solvent choice. If your reaction conditions permit, switching to a more polar aprotic solvent like DMF or DMSO can significantly improve solubility. If the solvent system is fixed, gentle heating of the reaction mixture can increase the solubility of the starting material. Additionally, reducing the particle size of the solid by grinding it into a fine powder can increase the surface area and improve the dissolution rate.
Q3: Are there any specific solvent mixtures that have proven effective for reactions involving this compound?
A3: Yes, for certain reactions like N-alkylation, the use of a co-solvent system can be beneficial. For instance, a mixture of acetone and water with a base like potassium hydroxide has been used for the N-alkylation of similar indole esters. This approach can help to balance the solubility of both the organic substrate and the inorganic reagents.
Q4: Can I use techniques like sonication to improve the solubility of this compound?
A4: Sonication is a valuable technique for enhancing the dissolution of poorly soluble solids. The high-frequency sound waves can help to break down agglomerates and increase the interaction between the solvent and the solid, leading to faster and more complete dissolution. This can be particularly useful when trying to dissolve the compound at or near room temperature.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound due to its limited solubility.
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete Dissolution of Starting Material | Low intrinsic solubility in the chosen solvent. | 1. Solvent Screening: Test the solubility in a range of solvents to find a more suitable one. Prioritize polar aprotic solvents like DMF or DMSO if compatible with your reaction chemistry. 2. Temperature Increase: Gently heat the reaction mixture with good stirring. Be mindful of the thermal stability of your reactants and products. 3. Particle Size Reduction: Grind the solid this compound to a fine powder before adding it to the reaction vessel. |
| Slow or Incomplete Reaction | The concentration of the dissolved starting material is too low for an effective reaction rate. | 1. Increase Solvent Volume: If practical, increase the volume of the solvent to dissolve more of the starting material. 2. Use of a Co-solvent: Introduce a co-solvent in which the compound is more soluble. For example, adding a small amount of DMSO or DMF to a less polar solvent can significantly boost solubility. 3. Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help transport the reactant from one phase to the other, facilitating the reaction even with low solubility in one of the phases. |
| Precipitation of Starting Material During Reaction | Changes in the reaction mixture (e.g., formation of a product, change in polarity) cause the starting material to crash out of the solution. | 1. Monitor and Adjust: Closely monitor the reaction for any signs of precipitation. If it occurs, you may need to add more solvent or a co-solvent to redissolve the material. 2. Slow Addition of Reagents: Adding other reagents slowly can sometimes prevent a sudden change in the solvent environment that leads to precipitation. |
| Difficulty in Product Purification | The unreacted starting material co-precipitates or is difficult to separate from the product. | 1. Optimize Reaction Completion: Focus on driving the reaction to completion by addressing the solubility issues of the starting material first. This will minimize the amount of unreacted starting material in the final mixture. 2. Recrystallization Solvent System: Carefully select a solvent system for recrystallization that allows for good separation of the product from the starting material. A system where the product is soluble at high temperatures but the starting material is not, or vice-versa, would be ideal. |
Data Presentation
While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative summary based on available information and the behavior of similar indole derivatives.
| Solvent | Formula | Type | Qualitative Solubility |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High |
| Dichloromethane | CH₂Cl₂ | Chlorinated | Soluble[1] |
| Methanol | CH₄O | Polar Protic (Alcohol) | Soluble[1] |
| Ethanol | C₂H₅OH | Polar Protic (Alcohol) | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Moderately Soluble |
| Ethyl Acetate | C₄H₈O₂ | Ester | Sparingly Soluble |
| Toluene | C₇H₈ | Nonpolar Aromatic | Poorly Soluble |
| Water | H₂O | Polar Protic | Insoluble[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation in a Co-solvent System
This protocol provides a general method for the N-alkylation of an indole ester, adapted for cases with solubility challenges.
-
Preparation: In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Base Addition: Add potassium hydroxide (KOH, 1.5-2 equivalents) to the suspension and stir vigorously at room temperature for 30 minutes.
-
Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). If the starting material is not fully dissolving, gentle heating (e.g., to 40-50 °C) can be applied.
-
Work-up: Once the reaction is complete, remove the acetone under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound in a chemical reaction.
Caption: A workflow for troubleshooting solubility issues.
References
Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 5-methylindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ethyl 5-methylindole-2-carboxylate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended reagents for N-alkylation of this compound, and how can I avoid hydrolyzing the ester?
A1: For N-alkylation, strong bases are required to deprotonate the indole nitrogen.[1] A common and effective method is using aqueous potassium hydroxide (KOH) in acetone.[2] This system is effective for the alkylation while minimizing premature ester hydrolysis if the reaction time is controlled.[2] Alternatively, sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is a classic condition that strongly favors N-alkylation.[1] It is critical to avoid alkoxide bases in alcohol solvents (e.g., sodium methoxide in methanol), as this will lead to transesterification of your ethyl ester to a methyl ester rather than the desired N-alkylation.[2]
Q2: I need to perform a Friedel-Crafts acylation on the indole ring. What type of catalyst should I use?
A2: Friedel-Crafts acylation on electron-rich aromatic systems like indoles is typically catalyzed by Lewis acids.[3][4] The reaction involves an electrophilic aromatic substitution.[3] The choice of Lewis acid can vary, and screening may be necessary, but common examples include aluminum chloride (AlCl₃) or other metal halides.
Q3: What catalyst systems are suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, C-H Amination) with this indole derivative?
A3: Palladium catalysts are versatile for functionalizing indole rings.[5] For reactions like C-H amination, a Pd(II) source such as palladium(II) acetate (Pd(OAc)₂) with oxygen as the terminal oxidant can be effective.[6][7][8] For Suzuki-Miyaura coupling, screening different palladium sources and phosphine ligands is crucial; pre-catalysts like Pd(dppf)Cl₂ are often effective for related heterocyclic systems.[9] The catalytic cycle for these reactions often requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and an appropriate solvent system (e.g., DME, toluene, dioxane).[9]
Q4: How can I selectively hydrolyze the ethyl ester to the corresponding carboxylic acid?
A4: Alkaline hydrolysis is a standard method for converting the ethyl ester to a carboxylic acid.[10] This can be achieved by heating the compound in the presence of a strong base like potassium hydroxide (KOH) in a suitable solvent mixture, such as aqueous dimethyl sulfoxide.[11] Following the reaction, acidification will precipitate the desired carboxylic acid.
Troubleshooting Guides
Q1: My N-alkylation reaction is giving a mixture of N-alkylated and C3-alkylated products. How can I improve N-selectivity?
A1: The competition between N- and C3-alkylation is a common challenge because the C3 position of the indole ring is highly nucleophilic.[1][12] To favor N-alkylation, ensure complete deprotonation of the indole nitrogen. Using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (DMF, THF) is highly recommended.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1] Increasing the reaction temperature may also favor N-alkylation in some cases.[1]
Q2: My palladium-catalyzed cross-coupling reaction has a very low or no yield. What are the likely causes and solutions?
A2: Low or no yield in palladium-catalyzed reactions can stem from several factors.
-
Inefficient Catalyst System: The choice of palladium source and ligand is critical. Screen different catalysts and ligands to find the optimal combination for your specific substrates.[9]
-
Inappropriate Base or Solvent: The base and solvent are integral to the catalytic cycle. Experiment with different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (DME, toluene, THF, dioxane).[9]
-
Catalyst Poisoning: Ensure all starting materials and solvents are free of impurities, as functional groups like azo groups or residual sulfur compounds can poison the palladium catalyst.[9]
-
Catalyst Loading: Lowering the palladium catalyst loading from 10 mol% to 7 mol% may be tolerated, but yields can drop significantly at 5 mol% or lower.[8]
Q3: I am attempting a palladium-catalyzed oxidative reaction and observing complete decomposition of my starting material. What is wrong?
A3: This issue often arises from an oxidant that is too strong for the substrate. For instance, in a Pd-catalyzed oxidative cyclization, introducing a strong oxidant like diacetoxyiodobenzene, which is sometimes used to access Pd(IV) species, can lead to complete decomposition of the starting material instead of the desired product.[8] It is recommended to use milder oxidants, such as molecular oxygen (O₂), which can effectively regenerate the catalytic Pd(II) species from Pd(0) without degrading the sensitive indole core.[8]
Data Presentation
Table 1: Catalyst and Reagent Selection for Common Reactions
| Reaction Type | Recommended Catalyst / Reagent | Solvent | Key Considerations & Potential Issues |
| N-Alkylation | aq. KOH[2] or NaH[1] | Acetone[2] or DMF/THF[1] | Risk of C3-alkylation if deprotonation is incomplete.[1] Avoid NaOMe/MeOH to prevent transesterification.[2] |
| Ester Hydrolysis | KOH[11] or other strong bases | aq. DMSO[11] or aq. Ethanol | Requires heating. Reaction must be followed by acidic workup to isolate the carboxylic acid. |
| Friedel-Crafts Acylation | Lewis Acids (e.g., AlCl₃)[3] | Dichloromethane or other inert solvents | The C3 position is the most nucleophilic site for electrophilic substitution.[12] |
| Palladium-Catalyzed C-H Amination | Pd(OAc)₂[8] | Toluene/Acetic Acid[8] | Requires an oxidant, O₂ is a mild and effective choice.[8] Strong oxidants can cause decomposition.[8] |
| Palladium-Catalyzed Suzuki Coupling | Pd(dppf)Cl₂ or other Pd(0)/Pd(II) sources + Ligand[9] | DME, Toluene, THF, Dioxane[9] | Requires screening of catalyst, ligand, base, and solvent.[9] Prone to catalyst poisoning.[9] |
Experimental Protocols
Protocol 1: N-Alkylation using Aqueous KOH in Acetone
This protocol is adapted from a procedure for the N-alkylation of ethyl indol-2-carboxylate.[2]
-
Dissolve this compound (1.0 mmol) in acetone (10 mL) in a round-bottom flask.
-
Add a solution of potassium hydroxide (3.0 mmol) in water (0.1 mL).
-
Stir the mixture at 20 °C for 30 minutes to facilitate the formation of the indole anion.
-
Add the desired alkylating agent (e.g., benzyl bromide, 1.1 mmol) to the mixture.
-
Continue stirring at 20 °C and monitor the reaction by TLC. Reaction times can vary (e.g., 2 hours).
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).
Protocol 2: General Procedure for Palladium-Catalyzed C-H Amination
This protocol is based on a general procedure for the synthesis of indole-2-carboxylate derivatives.[8]
-
To a reaction vessel, add the this compound derivative substrate (1.0 eq).
-
Add the palladium catalyst, for example, Pd(OAc)₂ (7-10 mol%).
-
Add any necessary co-catalysts or additives.
-
Add the solvent system (e.g., a mixture of toluene and acetic acid).
-
Flush the vessel with oxygen (or ensure it is open to an air atmosphere if sufficient) and seal.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound 97 16382-15-3 [sigmaaldrich.com]
- 4. This compound 97 16382-15-3 [sigmaaldrich.com]
- 5. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring reaction progress of Ethyl 5-methylindole-2-carboxylate synthesis by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of Ethyl 5-methylindole-2-carboxylate using Thin Layer Chromatography (TLC). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I interpret the TLC plate during the synthesis?
A1: To monitor the reaction, you should spot three lanes on your TLC plate: one for your starting material(s), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. As the reaction progresses, you should observe the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product, this compound. The product is generally less polar than the hydrazone intermediate that may form, particularly in a Fischer indole synthesis.[1][2] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Q2: My spots are streaking or appearing as elongated smears. What's wrong?
A2: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[3][4][5] Try diluting your reaction mixture aliquot before spotting it. A 1% solution is often a good starting point.[3]
-
Highly Polar Compounds: Acidic or basic compounds, such as carboxylic acids or amines, can interact strongly with the silica gel, causing streaking.[3][4] Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine, 0.1–2.0%) to your eluent can resolve this.[4]
-
High-Boiling Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause streaking.[6] After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[6]
-
Decomposition: The compound may be unstable on the silica gel plate.[6]
Q3: I don't see any spots on my TLC plate after development. What should I do?
A3: This issue can arise from a few problems:
-
Sample Too Dilute: The concentration of your compound might be too low to be detected.[4][5] Try spotting the same location multiple times, ensuring the solvent dries completely between applications to concentrate the sample.[4][5]
-
Compound is Not UV-Active: If you are using a UV lamp for visualization, your compounds may not be UV-active. Try using a chemical stain, such as potassium permanganate or p-anisaldehyde, to visualize the spots.[4][7]
-
Solvent Level Too High: The solvent level in the developing chamber must be below the baseline where you spotted your samples.[5][7] If the baseline is submerged, your compounds will dissolve into the solvent pool instead of traveling up the plate.[5]
-
Compound Evaporation: If your compound is volatile, it may have evaporated from the plate before or during development.[4]
Q4: My spots are not moving from the baseline (Rf value is too low). How can I fix this?
A4: An Rf value near zero indicates that your eluent (solvent system) is not polar enough to move the compounds up the plate.[4][8] You need to increase the polarity of the eluent. For example, if you are using a 10:1 Hexane:Ethyl Acetate mixture, try changing the ratio to 5:1 or 3:1 to increase the proportion of the more polar solvent (ethyl acetate).[9]
Q5: My spots are running at the solvent front (Rf value is too high). What does this mean?
A5: An Rf value close to 1 means your eluent is too polar, causing all components to travel with the solvent front without separation.[4][8] You should decrease the eluent's polarity. For instance, if you are using a 1:1 Hexane:Ethyl Acetate mixture, try changing it to 5:1 or 10:1 to increase the proportion of the less polar solvent (hexane).[9]
Q6: The starting material and product have very similar Rf values. How can I improve separation?
A6: When spots are too close together, you need to optimize your solvent system. Try different solvent combinations. Small changes in the eluent composition can have a significant impact on separation. Sometimes, using a three-component solvent system can improve resolution. Additionally, using a "co-spot" lane is crucial to determine if two spots are truly separate or the same compound.[6]
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the synthesis of this compound.
-
Plate Preparation:
-
Obtain a silica gel TLC plate.
-
Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the plate.
-
Mark three small, equidistant points on the baseline for spotting (e.g., "S" for starting material, "R" for reaction, "C" for co-spot).
-
-
Sample Preparation and Spotting:
-
Starting Material (S): Dissolve a small amount of the limiting starting material (e.g., the corresponding phenylhydrazone) in a volatile solvent (like ethyl acetate or dichloromethane) to create a ~1% solution.
-
Reaction Mixture (R): Using a capillary tube, take a small aliquot from the reaction mixture. Dilute this aliquot in a vial with 10-20 drops of a volatile solvent.
-
Spotting: Use separate clean capillary tubes to spot each sample onto its designated mark on the baseline. Touch the capillary to the plate briefly to create a small spot (1-2 mm in diameter).[7] For the co-spot lane (C), first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.
-
-
Development:
-
Prepare the developing chamber by pouring a small amount of the chosen eluent (e.g., 20% Ethyl Acetate in Hexane) to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and wait a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent to travel up the plate. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.[8]
-
-
Visualization:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (typically at 254 nm), as indole rings are UV-active. Circle the visible spots with a pencil.
-
If necessary, use a chemical stain (e.g., dip the plate in a potassium permanganate solution and gently heat) to visualize non-UV-active compounds.
-
Data Presentation: Representative TLC Parameters
The following table provides representative data for monitoring the Fischer indole synthesis to form this compound. Actual Rf values will vary based on the specific starting materials, solvent system, and TLC plate used.
| Compound | Role | Expected Relative Polarity | Typical Rf Value (20% EtOAc/Hexane) | Notes / Appearance |
| p-Tolylhydrazine | Starting Material | High | ~0.2 | UV Active, may streak |
| Ethyl 2-oxobutanoate | Starting Material | Medium | ~0.5 | Not UV active, stains with KMnO₄ |
| Hydrazone Intermediate | Intermediate | Medium-High | ~0.3 - 0.4 | UV Active, often yellow/orange |
| This compound | Product | Low-Medium | ~0.6 - 0.7 | Highly UV Active |
Visualization of TLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during TLC analysis.
Caption: A flowchart for diagnosing and solving common TLC problems.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Home Page [chem.ualberta.ca]
Validation & Comparative
Comparing Fischer indole synthesis with other methods for Ethyl 5-methylindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The synthesis of specifically substituted indoles, such as Ethyl 5-methylindole-2-carboxylate, is a critical step in the development of new therapeutic agents. This guide provides an objective comparison of the traditional Fischer indole synthesis with alternative methods for preparing this key intermediate, supported by available experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Methods
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) |
| Fischer Indole Synthesis | p-Tolylhydrazine, Ethyl pyruvate | Acid catalyst (e.g., H₂SO₄, PPA) | Heating | Moderate to Good (Typical) |
| Reissert Indole Synthesis | 4-Methyl-2-nitrotoluene, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Multistep, varied conditions | Good (Typical for analogous compounds) |
| Gassman Indole Synthesis | Ethyl 4-aminobenzoate, Methylthio-2-propanone | t-Butyl hypochlorite, Triethylamine, Raney Nickel | Low temperature, multistep | 93-99[1] |
Note: Yields for the Fischer and Reissert syntheses are generalized due to the lack of specific literature data for this compound. The provided yield for the Gassman synthesis is for the closely related isomer, ethyl 2-methylindole-5-carboxylate.[1]
In Focus: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a classic and widely used method for constructing the indole nucleus.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine and a carbonyl compound.[2] For the synthesis of this compound, the reactants are p-tolylhydrazine and ethyl pyruvate.
Experimental Protocol: Fischer Indole Synthesis (General Procedure)
Stage 1: Preparation of the Hydrazone [3]
-
In a round-bottom flask, dissolve p-tolylhydrazine in ethanol.
-
Add ethyl pyruvate to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture under reflux for 45-60 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid, wash with cold ethanol, and dry to obtain the ethyl pyruvate p-tolylhydrazone.
Stage 2: Cyclization to this compound [3]
-
In a separate flask, place a suitable acid catalyst such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid.
-
Heat the acid catalyst to the reaction temperature (typically 80-100 °C).
-
Gradually add the prepared hydrazone to the hot acid with stirring.
-
Continue heating and stirring for the appropriate time to complete the cyclization.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Alternative Synthetic Routes
While the Fischer indole synthesis is a stalwart, other methods offer potential advantages in terms of starting material availability, reaction conditions, and yield for specific substitution patterns.
Reissert Indole Synthesis
The Reissert indole synthesis provides a route to indoles from o-nitrotoluenes.[4][5] For this compound, the starting material would be 4-methyl-2-nitrotoluene. The key steps are the condensation with diethyl oxalate to form an ethyl o-nitrophenylpyruvate derivative, followed by a reductive cyclization.[4][5]
Experimental Protocol: Reissert Indole Synthesis (Adapted from a general procedure for ethyl indole-2-carboxylate)[7]
Step 1: Condensation
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of potassium ethoxide in anhydrous ether.
-
Add diethyl oxalate with stirring, followed by the dropwise addition of 4-methyl-2-nitrotoluene.
-
Allow the mixture to stand for at least 24 hours.
-
Filter the resulting potassium salt of ethyl (4-methyl-2-nitrophenyl)pyruvate and wash with anhydrous ether.
Step 2: Reductive Cyclization
-
Dissolve the potassium salt in glacial acetic acid in a hydrogenation bottle.
-
Add a platinum catalyst (e.g., PtO₂).
-
Hydrogenate the mixture in a Parr apparatus until hydrogen uptake ceases.
-
Filter to remove the catalyst and wash with glacial acetic acid.
-
Add water to the filtrate to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
Gassman Indole Synthesis
Experimental Protocol: Gassman Synthesis of Ethyl 2-methylindole-5-carboxylate[1]
Step 1: Preparation of Methylthio-2-propanone
-
In a three-necked flask, dissolve sodium methoxide in anhydrous methanol at 5 °C.
-
Add methanethiol over 20 minutes, maintaining the temperature at 5 °C.
-
Add chloroacetone over 1 hour and then allow the mixture to stir overnight at room temperature.
-
Filter the mixture to remove inorganic salts and remove methanol by distillation.
-
Distill the residue to obtain methylthio-2-propanone (yield: 74-76%).
Step 2: Synthesis of Ethyl 2-methyl-3-methylthioindole-5-carboxylate
-
In a three-necked flask under a nitrogen atmosphere, dissolve ethyl 4-aminobenzoate in dichloromethane and cool to -70 °C.
-
Add a solution of tert-butyl hypochlorite in dichloromethane dropwise over 10 minutes.
-
Stir for 1 hour at -70 °C, then add a solution of methylthio-2-propanone in dichloromethane dropwise over 10 minutes.
-
After stirring for another hour at -70 °C, add a solution of triethylamine in dichloromethane dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature, then add water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate to an oily residue.
-
Induce crystallization by cooling in an ice bath and collect the solid product by filtration (yield: 51-70% after recrystallization).
Step 3: Desulfurization to Ethyl 2-methylindole-5-carboxylate
-
In a three-necked flask, dissolve ethyl 2-methyl-3-methylthioindole-5-carboxylate in absolute ethanol.
-
Add freshly washed W-2 Raney nickel and stir the mixture for one hour.
-
Decant the liquid and wash the catalyst with absolute ethanol.
-
Combine the ethanolic solutions and concentrate on a rotary evaporator.
-
Dissolve the residual solid in warm dichloromethane, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate to obtain ethyl 2-methylindole-5-carboxylate (yield: 93-99%).
Conclusion
The choice of synthetic route for this compound depends on several factors, including the availability and cost of starting materials, desired yield and purity, and the scale of the synthesis. The Fischer indole synthesis remains a viable and widely practiced method, though optimization may be required to achieve high yields. The Reissert synthesis offers an alternative starting from a different set of precursors. For achieving high yields, the Gassman synthesis, as demonstrated by the synthesis of a close isomer, presents a compelling, albeit more complex, alternative. For drug development professionals, the selection of the most efficient and scalable route is paramount, and the information provided herein serves as a foundational guide for making this critical decision.
References
A Comparative Analysis of the Biological Activities of Ethyl 5-methylindole-2-carboxylate and Other Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. This guide provides a comparative overview of the biological activities of Ethyl 5-methylindole-2-carboxylate against established indole derivatives with known anti-inflammatory, cannabinoid receptor modulating, and anticancer properties. While direct experimental data on the biological activity of this compound is limited in publicly available literature, this document serves to contextualize its potential activities based on the known properties of the broader indole-2-carboxylate class and provides a framework for its evaluation.
I. Comparative Analysis of Biological Activities
Indole derivatives have demonstrated significant therapeutic potential across various disease areas.[1][2] This section compares the activities of reference indole compounds in key therapeutic areas. Due to the lack of specific biological data for this compound, this compound is presented as a test candidate for which the outlined experimental protocols can be applied.
Table 1: Anti-Inflammatory Activity
Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), serves as a benchmark for the anti-inflammatory potential of indole derivatives.[3] Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.
| Compound | Target | Assay | IC50 | Reference |
| This compound | COX-1/COX-2 (predicted) | TNF-α Release Inhibition | Data not available | - |
| Indomethacin | COX-1/COX-2 | TNF-α Release Inhibition | ~143.7 µM | [4] |
Table 2: Cannabinoid Receptor Binding Affinity
WIN 55,212-2 is a potent synthetic cannabinoid receptor agonist, demonstrating high affinity for both CB1 and CB2 receptors.[5] Indole-2-carboxamides have been identified as a promising scaffold for the development of allosteric modulators of the CB1 receptor.
| Compound | Receptor | Assay | Kᵢ | Reference |
| This compound | CB1/CB2 (predicted) | Radioligand Displacement | Data not available | - |
| WIN 55,212-2 | CB1 | Radioligand Displacement | 1.9 nM | [5] |
| WIN 55,212-2 | CB2 | Radioligand Displacement | 3.3 nM |
Table 3: Anticancer Activity
Doxorubicin is a widely used chemotherapy agent. Numerous indole derivatives have been investigated for their anticancer properties, acting through various mechanisms such as inhibition of tubulin polymerization and kinase activity.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | MCF-7 (predicted) | MTT Assay | Data not available | - |
| Doxorubicin | MCF-7 | MTT Assay | 0.4 µM - 8.3 µM |
II. Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activities of this compound and other indole derivatives.
In Vitro Anti-Inflammatory Activity: Inhibition of TNF-α Release
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.
-
Cell Line: RAW 264.7 (murine macrophage cell line) or human peripheral blood mononuclear cells (PBMCs).
-
Stimulus: Lipopolysaccharide (LPS).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound (e.g., this compound, Indomethacin) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 4-6 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of TNF-α release.
Cannabinoid Receptor Binding Assay: Radioligand Displacement
This assay determines the binding affinity of a compound to the CB1 and CB2 cannabinoid receptors.
-
Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubate at 30°C for 60-90 minutes to allow for competitive binding.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand binding (IC50). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line) or other cancer cell lines of interest.
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized detergent).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
III. Visualizing Molecular Pathways and Experimental Processes
To aid in the understanding of the underlying biological mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: TNF-α Signaling Pathway leading to inflammation.
Caption: Cannabinoid Receptor Signaling Cascade.
Caption: Workflow of the MTT Cell Viability Assay.
IV. Conclusion
While this compound is a valuable synthetic intermediate for the development of biologically active molecules, its intrinsic anti-inflammatory, cannabinoid receptor modulating, and anticancer activities have not been extensively reported. The provided experimental protocols offer a clear roadmap for the comprehensive biological evaluation of this and other novel indole derivatives. The comparative data for established compounds like indomethacin, WIN 55,212-2, and doxorubicin provide a crucial benchmark for interpreting the results of such future studies. Further investigation into the biological profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. scbt.com [scbt.com]
A Comparative Guide to the Purity Analysis of Ethyl 5-methylindole-2-carboxylate by HPLC and GC
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-methylindole-2-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. As with any component destined for pharmaceutical use, rigorous purity analysis is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two orthogonal analytical techniques commonly employed for this purpose. This guide provides a comparative overview of these methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating non-volatile and thermally labile compounds. For this compound, a reverse-phase method is typically employed, offering excellent resolution and sensitivity.
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-2 min: 40% A
-
2-15 min: 40% to 80% A
-
15-18 min: 80% A
-
18-20 min: 80% to 40% A
-
20-25 min: 40% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (40:60 Acetonitrile:Water with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Analysis
GC is a highly efficient separation technique for volatile and thermally stable compounds. Given that this compound has a relatively high boiling point, a high-temperature capillary column is required. GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent specificity for impurity identification. A purity of ≥97.5% for this compound has been reported using GC.[1]
Experimental Protocol: GC
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.
2. Chromatographic Conditions:
-
Column: HP-5MS or equivalent 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C
-
Injection Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Detector Temperature (FID): 310°C
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate to prepare a 1 mg/mL solution.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
Comparative Data Summary
The following table summarizes the expected quantitative performance of HPLC and GC for the purity analysis of a hypothetical batch of this compound.
| Parameter | HPLC | GC |
| Purity (%) | 99.2 | 99.1 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Relative Standard Deviation (RSD) for Purity | < 0.5% | < 0.7% |
| Analysis Time | ~25 minutes | ~20 minutes |
Method Comparison Workflow
The following diagram illustrates the logical workflow for selecting and applying HPLC and GC for the purity analysis of this compound.
Caption: Workflow for comparing HPLC and GC in purity analysis.
Discussion
HPLC:
-
Advantages: HPLC is highly versatile and can separate a wide range of potential impurities, including non-volatile synthesis byproducts and degradation products. The use of a DAD allows for the spectral identification of peaks, aiding in impurity characterization. The method is generally robust and highly reproducible.
-
Limitations: Analysis times can be longer due to the need for gradient elution and column re-equilibration.
GC:
-
Advantages: GC offers high resolution and speed, particularly for volatile and semi-volatile impurities. When coupled with MS, it provides definitive identification of impurities. It is an excellent method for detecting residual solvents.
-
Limitations: Non-volatile impurities will not be detected. The high temperatures required in the injector and oven could potentially cause degradation of thermally labile impurities or the main compound itself, leading to inaccurate results.
Conclusion
Both HPLC and GC are suitable and powerful techniques for the purity analysis of this compound. They provide orthogonal information and, when used in conjunction, offer a comprehensive purity profile of the compound. HPLC is ideal for non-volatile and polar impurities, while GC excels at analyzing volatile and semi-volatile compounds, including residual solvents. The choice of method will depend on the specific impurities that need to be monitored, which are often dictated by the synthetic route of the molecule. For comprehensive quality control in a drug development setting, it is recommended to utilize both techniques to ensure the highest purity of this compound.
References
A Comparative Analysis of Catalysts for the Synthesis of Ethyl 5-methylindole-2-carboxylate
The efficient synthesis of Ethyl 5-methylindole-2-carboxylate, a key intermediate in the development of various pharmaceuticals, has been approached through several catalytic methods. This guide provides a comparative overview of common catalysts employed in its synthesis, supported by experimental data from peer-reviewed literature. The primary synthetic routes discussed are the Fischer indole synthesis, employing various acid catalysts, and a desulfurization reaction utilizing Raney Nickel.
Quantitative Data Summary
The performance of different catalysts in the synthesis of this compound is summarized in the table below, highlighting key reaction parameters and yields.
| Catalyst/Method | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Raney Nickel | Ethyl 2-methyl-3-methylthioindole-5-carboxylate | Absolute ethanol, stirring | 1 hour | 93-99% | [1] |
| Polyphosphoric Acid (PPA) | p-methylaniline, ethyl α-methyl acetoacetate (via hydrazone intermediate) | Toluene, 110°C, reflux | 3 hours | 50% | [2] |
| Lewis Acids (e.g., ZnCl2) | (4-methylphenyl)hydrazine, ethyl pyruvate | Heat | Not Specified | - | [3][4] |
| Brønsted Acids (e.g., HCl, H2SO4) | (4-methylphenyl)hydrazine, ethyl pyruvate | Heat | Not Specified | - | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Raney Nickel Catalyzed Desulfurization
This high-yield method involves the desulfurization of an ethyl 2-methyl-3-methylthioindole-5-carboxylate precursor.[1]
Procedure:
-
A solution of 10.0 g (0.0402 mole) of ethyl 2-methyl-3-methylthioindole-5-carboxylate in 300 ml of absolute ethanol is placed in a 500-ml, three-necked, round-bottomed flask fitted with a mechanical stirrer.
-
An excess (approximately 15 teaspoons) of freshly washed W-2 Raney nickel is added to the flask.
-
The mixture is stirred vigorously for one hour at room temperature.
-
Stirring is stopped, and the Raney nickel is allowed to settle. The liquid phase is decanted.
-
The catalyst is washed twice by stirring for 15 minutes with 100-ml portions of absolute ethanol, and the solvent is decanted each time.
-
The combined ethanolic solutions are concentrated on a rotary evaporator.
-
The residual solid is dissolved in 150 ml of warm dichloromethane, dried over anhydrous magnesium sulfate, and filtered. The drying agent is washed with 40 ml of dichloromethane.
-
Concentration of the combined filtrates with a rotary evaporator yields 7.5–8.1 g (93–99%) of ethyl 2-methylindole-5-carboxylate.
Fischer Indole Synthesis with Polyphosphoric Acid (PPA)
The Fischer indole synthesis is a classic method for preparing indoles. This protocol utilizes polyphosphoric acid as the catalyst.[2]
Procedure:
-
The hydrazone intermediate is first prepared by reacting p-methylaniline with ethyl α-methyl acetoacetate.
-
To the resulting product from the first step (620.0 g), add polyphosphoric acid (1.3 kg) and toluene (870 ml).
-
The mixture is heated to 110°C and refluxed for 3 hours.
-
After the reaction, the mixture is cooled to 60°C, and water (800 ml) is added.
-
The product is extracted with ethyl acetate (1 L).
-
The organic layer is washed with a 5% sodium hydrogen carbonate solution and then with water, followed by drying.
-
The ethyl acetate is concentrated under reduced pressure.
-
To the concentrated residue, ethyl acetate (100 ml) and n-hexane (500 ml) are added to induce crystallization.
-
The resulting solid is filtered and dried to obtain this compound (yield: 50%).
Fischer Indole Synthesis with Other Acid Catalysts (General Procedure)
General Procedure:
-
The phenylhydrazone is formed by reacting (4-methylphenyl)hydrazine with ethyl pyruvate in a suitable solvent, often with a catalytic amount of acid.
-
The isolated phenylhydrazone is then treated with a stronger acid catalyst (e.g., ZnCl2, H2SO4, or PPA) and heated. The reaction temperature and time will vary depending on the specific catalyst and substrates used.
-
Upon completion of the reaction, the mixture is cooled and worked up, typically by neutralizing the acid and extracting the product into an organic solvent.
-
Purification is usually achieved by crystallization or column chromatography.
Visualizations
Experimental Workflow: Raney Nickel Desulfurization
Caption: Workflow for the synthesis of this compound via Raney Nickel catalysis.
Logical Relationship: Fischer Indole Synthesis Catalysts
Caption: Common acid catalysts for the Fischer Indole Synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
A Comparative Guide to In Vitro and In Vivo Studies of Ethyl 5-methylindole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential therapeutic agent from the laboratory bench to clinical application is a rigorous process, heavily reliant on a combination of in vitro and in vivo studies. This guide provides a comparative analysis of these two fundamental research methodologies, focusing on derivatives of Ethyl 5-methylindole-2-carboxylate, a scaffold of significant interest in medicinal chemistry. By presenting experimental data, detailed protocols, and visual workflows, we aim to offer an objective resource for professionals in the field of drug discovery and development.
In Vitro vs. In Vivo: A Tale of Two Environments
In vitro (Latin for "in the glass") studies are performed in a controlled environment outside of a living organism, typically involving the use of cell cultures or isolated enzymes. These assays are invaluable for high-throughput screening, initial efficacy and toxicity assessments, and for elucidating mechanisms of action at the molecular level. They offer the advantages of being cost-effective, rapid, and allowing for the precise control of experimental variables.
In contrast, in vivo (Latin for "within the living") studies are conducted in whole, living organisms, most commonly in animal models such as mice or rats. These studies are essential for understanding the complex interactions of a drug candidate within a complete biological system, including its absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics. Furthermore, in vivo models are critical for evaluating the overall efficacy and safety of a compound before it can be considered for human trials.
The following sections will delve into specific examples of in vitro and in vivo studies on indole derivatives, providing a direct comparison of their methodologies and outcomes.
Case Study: Anticancer Activity of Indole Derivatives
To illustrate the interplay between in vitro and in vivo research, we will examine the evaluation of anticancer properties of indole derivatives, a common application for compounds derived from the this compound scaffold.
In Vitro Analysis: Cytotoxicity Screening
A primary step in anticancer drug discovery is to assess the ability of a compound to kill cancer cells directly. This is typically achieved through cytotoxicity assays.
Table 1: In Vitro Cytotoxicity of Indole-2-Carboxamide Derivatives against Cancer Cell Lines
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | HCT-116 (Colon) | 7.1 ± 0.07 | Doxorubicin | - |
| Derivative B | HCT-116 (Colon) | 10.5 ± 0.07 | Doxorubicin | - |
| Derivative C | HCT-116 (Colon) | 11.9 ± 0.05 | Doxorubicin | - |
| Indolo[2,3-b]quinoline 6b | EAC (Ascites) | 6.4 x 10⁻⁵ | Thalidomide | 2.6 x 10⁻⁴ |
| Indolo[2,3-b]quinoline 6d | EAC (Ascites) | 1.5 x 10⁻⁴ | Thalidomide | 2.6 x 10⁻⁴ |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
The data clearly indicates that the synthesized indole derivatives exhibit potent cytotoxic effects against cancer cell lines, with some derivatives showing significantly lower IC50 values than the reference drugs, suggesting a higher potency at the cellular level.[1]
In Vivo Analysis: Tumor Growth Inhibition
Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism. This is often done using xenograft models, where human cancer cells are implanted into immunocompromised mice.
Table 2: In Vivo Antitumor Activity of Indole Derivatives in a Solid Tumor Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | 1850 ± 50 | - |
| Indolo[2,3-b]quinoline 6a | 100 | 450 ± 30 | 75.7 |
| Indolo[2,3-b]quinoline 6b | 100 | 380 ± 25 | 79.5 |
| Indolo[2,3-b]quinoline 6c | 100 | 410 ± 28 | 77.8 |
| Indolo[2,3-b]quinoline 6d | 100 | 350 ± 20 | 81.1 |
| Thalidomide | 100 | 650 ± 40 | 64.9 |
The in vivo results corroborate the in vitro findings, demonstrating that the indolo[2,3-b]quinoline derivatives significantly inhibit tumor growth in a mouse model.[1] Notably, the percentage of tumor growth inhibition for the tested derivatives was higher than that of the reference drug, thalidomide.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are paramount.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT-116 or EAC) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
In Vivo Antitumor Assay: Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
-
Animal Model: Female Swiss albino mice are used for this model.
-
Tumor Cell Inoculation: Ehrlich Ascites Carcinoma (EAC) cells (2.5 x 10⁶ cells in 0.1 mL of saline) are injected subcutaneously into the right thigh of the mice to induce solid tumor formation.[2]
-
Treatment Regimen: Once the tumors reach a palpable size, the mice are randomly divided into treatment and control groups. The treatment groups receive daily intraperitoneal injections of the indole derivatives (e.g., 100 mg/kg body weight) for a specified duration (e.g., 10 days). The control group receives the vehicle (e.g., saline or DMSO).
-
Tumor Measurement: Tumor volume is measured periodically using a caliper.
-
Euthanasia and Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor weight in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can greatly enhance understanding.
The diagram above illustrates the typical workflow in drug discovery, starting from the synthesis of compounds and their initial screening through in vitro assays. Promising candidates from these initial tests then proceed to more complex and informative in vivo studies to assess their efficacy and pharmacokinetic properties in a living system before they can be considered for clinical trials in humans.
Conclusion
The comparison of in vitro and in vivo studies of this compound derivatives highlights the complementary and indispensable nature of both methodologies in the drug development pipeline. While in vitro assays provide a rapid and cost-effective means for initial screening and mechanistic studies, in vivo models are crucial for evaluating the real-world potential of a drug candidate in a complex biological system. An integrated approach, leveraging the strengths of both in vitro and in vivo research, is essential for the successful translation of promising chemical entities into effective therapeutic agents.
References
Benchmarking the synthesis of Ethyl 5-methylindole-2-carboxylate against literature procedures
For researchers and professionals in the field of drug development and organic synthesis, the indole scaffold represents a cornerstone of countless therapeutic agents. Among the myriad of indole derivatives, Ethyl 5-methylindole-2-carboxylate stands as a valuable building block. Its synthesis has been approached through various classical and modern methodologies. This guide provides a comprehensive benchmark of established literature procedures for the synthesis of this key intermediate, offering a comparative analysis of their efficiencies and procedural requirements.
Quantitative Comparison of Synthesis Methods
The selection of a synthetic route is often a balance between yield, reaction conditions, and the availability of starting materials. The following table summarizes the quantitative data for different approaches to the synthesis of this compound and a closely related isomer, providing a clear comparison of their reported efficiencies.
| Synthesis Method | Key Reagents | Reaction Time | Temperature | Yield |
| Fischer Indole Synthesis | p-Tolylhydrazine hydrochloride, Ethyl pyruvate, Polyphosphoric acid | 3 hours | 110 °C | 50% |
| Modern Indole Synthesis | Ethyl 2-methyl-3-methylthioindole-5-carboxylate, Raney Nickel | 1 hour | Room Temperature | 93-99% |
| Hemetsberger-Knittel Synthesis | 4-Methylbenzaldehyde, Ethyl azidoacetate | Not specified | Thermal | >70% |
| Leimgruber-Batcho Synthesis | 2-Nitro-p-xylene, N,N-Dimethylformamide dimethyl acetal, Reducing agent (e.g., Raney Ni) | Not specified | Not specified | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the key synthesis methods discussed.
Fischer Indole Synthesis
This classical method involves the acid-catalyzed cyclization of a phenylhydrazone. The Japp-Klingemann reaction is often employed to generate the required hydrazone precursor.
Step 1: Japp-Klingemann Reaction (Hydrazone Formation)
The Japp-Klingemann reaction is a reliable method for the synthesis of arylhydrazones from β-ketoesters and aryldiazonium salts.[1]
-
Procedure: A solution of p-toluidine in hydrochloric acid is cooled to 0-5 °C and treated with an aqueous solution of sodium nitrite to form the p-tolyldiazonium chloride. This cold diazonium salt solution is then added to a stirred, chilled solution of ethyl 2-methylacetoacetate in ethanol and sodium acetate. The reaction mixture is stirred for several hours at low temperature, followed by warming to room temperature. The resulting ethyl pyruvate p-tolylhydrazone is then extracted with an organic solvent, washed, dried, and concentrated.
Step 2: Fischer Indole Cyclization
-
Procedure: To the crude ethyl pyruvate p-tolylhydrazone is added polyphosphoric acid.[2] The mixture is heated to 110 °C and stirred for 3 hours.[2] After cooling, the reaction mixture is poured onto crushed ice and neutralized with a strong base. The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford this compound.[2]
Modern High-Yield Indole Synthesis (of an Isomer)
This procedure, reported for the synthesis of the constitutional isomer Ethyl 2-methylindole-5-carboxylate, demonstrates a highly efficient and mild approach.[3]
-
Procedure: A solution of ethyl 2-methyl-3-methylthioindole-5-carboxylate (10.0 g) in absolute ethanol (300 ml) is placed in a three-necked round-bottomed flask equipped with a mechanical stirrer.[3] An excess of freshly washed W-2 Raney nickel is added, and the mixture is stirred vigorously for one hour at room temperature.[3] The stirring is then stopped, and the Raney nickel is allowed to settle. The ethanolic solution is decanted, and the catalyst is washed twice with absolute ethanol. The combined ethanolic solutions are concentrated on a rotary evaporator. The resulting solid is dissolved in warm dichloromethane, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield Ethyl 2-methylindole-5-carboxylate.[3]
Hemetsberger-Knittel Synthesis
This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[4]
-
Representative Procedure:
-
Formation of the Azidocinnamate: To a cooled solution of sodium ethoxide in ethanol, a mixture of 4-methylbenzaldehyde and ethyl azidoacetate is added dropwise. The reaction is stirred at low temperature for several hours. The resulting ethyl 2-azido-3-(4-methylphenyl)propenoate is isolated by pouring the reaction mixture into ice water and filtering the precipitate.
-
Thermal Cyclization: The dried azidocinnamate is then heated in a high-boiling solvent such as xylene or decalin. The reaction proceeds via a nitrene intermediate to form this compound. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
-
Leimgruber-Batcho Synthesis
This two-step synthesis is known for its high yields and mild conditions, starting from an o-nitrotoluene derivative.
-
Representative Procedure:
-
Enamine Formation: 2-Nitro-p-xylene is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine in a suitable solvent like DMF. This reaction forms a β-dimethylamino-2-nitrostyrene intermediate.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This is typically achieved using a reducing agent such as Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.[5] The reduction of the nitro group to an amine is followed by spontaneous cyclization and elimination of dimethylamine to yield this compound. The product is then isolated and purified by standard techniques.
-
Visualizing the Synthetic Pathways
To better understand the workflow and the relationships between the different synthetic strategies, the following diagrams are provided.
Caption: General synthetic routes to this compound.
Caption: A flowchart to aid in selecting an appropriate synthesis method.
References
A Comparative Guide to the Synthetic Routes of Ethyl 5-methylindole-2-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 5-methylindole-2-carboxylate is a valuable building block in the synthesis of a variety of pharmacologically active compounds. This guide provides a comparative analysis of a novel one-pot synthetic route against the established Gassman synthesis for the preparation of this important indole derivative. The comparison is supported by experimental data to aid in the selection of the most suitable method based on factors such as yield, reaction time, and procedural complexity.
Comparison of Synthetic Methodologies
The selection of a synthetic route is a critical decision in chemical process development, impacting scalability, cost-effectiveness, and environmental footprint. Here, we compare a recently developed one-pot, copper-catalyzed synthesis with the well-established Gassman indole synthesis for the production of this compound.
| Parameter | One-Pot Copper-Catalyzed Synthesis | Gassman Indole Synthesis |
| Overall Yield | ~80% (estimated for target compound) | 93-99%[1] |
| Reaction Time | 4 hours[2] | >2 hours (for the final step) |
| Number of Steps | One-pot | Multi-step |
| Key Reagents | 2-Iodo-N-mesylaniline, Ethyl propiolate, Cu₂O[2] | p-toluidine, tert-Butyl hypochlorite, Ethyl 2-(methylthio)acetate, Triethylamine, Raney Nickel[1] |
| Catalyst | Copper(I) oxide[2] | Raney Nickel (for desulfurization)[1] |
| Procedural Complexity | Low (one-pot) | High |
| Scalability | Potentially high | Demonstrated scalability |
| Environmental Friendliness | Uses a copper catalyst | Uses stoichiometric strong oxidant and a pyrophoric catalyst |
Visualizing the Synthetic Pathways
To better understand the workflow of each synthetic route, the following diagrams illustrate the key transformations.
Caption: Comparative workflow of the One-Pot and Gassman syntheses.
Experimental Protocols
New Synthetic Route: One-Pot Copper-Catalyzed Synthesis (Adapted)
This protocol is adapted from a reported one-pot synthesis of 2-substituted indoles.[2] The direct synthesis of this compound via this method would first require the preparation of 2-iodo-4-methylaniline followed by N-mesylation. The subsequent one-pot reaction and final deprotection are outlined below.
Step 1: N-Mesylation of 2-Iodo-4-methylaniline To a solution of 2-iodo-4-methylaniline in a suitable solvent (e.g., dichloromethane), an excess of methanesulfonyl chloride and a base (e.g., triethylamine or pyridine) are added at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-iodo-4-methyl-N-mesylaniline.
Step 2: One-Pot Synthesis of Ethyl 5-methyl-1-mesylindole-2-carboxylate In a sealed tube, 2-iodo-4-methyl-N-mesylaniline, ethyl propiolate (1.2 equivalents), and copper(I) oxide (10 mol%) are combined in DMF. The mixture is heated at 120 °C for 4 hours.[2] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give ethyl 5-methyl-1-mesylindole-2-carboxylate.
Step 3: N-Demesylation The purified ethyl 5-methyl-1-mesylindole-2-carboxylate is dissolved in a suitable solvent such as methanol. A strong base like sodium hydroxide or magnesium in methanol is added, and the mixture is refluxed until the removal of the mesyl group is complete. The reaction is then neutralized, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.
Established Method: Gassman Indole Synthesis
The following protocol is a well-established procedure for synthesizing indole derivatives, adapted for the specific target molecule.
Step 1: Formation of the N-Chloroaniline p-Toluidine is dissolved in a suitable solvent and treated with tert-butyl hypochlorite at low temperature to form the corresponding N-chloroaniline.
Step 2: Reaction with the Thioester The N-chloroaniline solution is then reacted with ethyl 2-(methylthio)acetate at low temperature.
Step 3: Rearrangement and Cyclization Triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature. This induces a[3][4]-sigmatropic rearrangement followed by cyclization to form ethyl 5-methyl-3-(methylthio)indole-2-carboxylate.
Step 4: Desulfurization The isolated ethyl 5-methyl-3-(methylthio)indole-2-carboxylate is dissolved in ethanol, and Raney nickel is added. The mixture is stirred at room temperature to effect desulfurization, yielding this compound.[1]
Conclusion
The novel one-pot, copper-catalyzed synthesis presents a promising alternative to the classical Gassman synthesis for this compound. Its primary advantages lie in the reduced number of steps and operational simplicity, which could translate to significant time and cost savings in a production setting. While the reported yield for a similar compound is lower than that of the highly optimized Gassman synthesis, further optimization of the one-pot reaction for this specific target could potentially improve its efficiency.
The Gassman synthesis, on the other hand, remains a robust and high-yielding method.[1] Its multi-step nature and the use of hazardous reagents are notable drawbacks. The choice between these two routes will ultimately depend on the specific priorities of the research or production team, balancing the trade-offs between yield, process efficiency, and safety/environmental considerations. Further investigation and optimization of the one-pot method are warranted to fully assess its potential as a superior synthetic strategy.
References
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of Ethyl 5-methylindole-2-carboxylate Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of investigational compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of compounds derived from Ethyl 5-methylindole-2-carboxylate, a scaffold of significant interest in medicinal chemistry. By presenting key experimental data, detailed protocols, and visual representations of relevant signaling pathways, this document aims to facilitate a deeper understanding of the target engagement and potential off-target effects of this promising class of molecules.
Derivatives of this compound have emerged as potent modulators of various biological targets, exhibiting potential therapeutic applications in oncology and beyond. A notable example is the development of 5-substituted-3-ethylindole-2-carboxamides as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins implicated in cancer cell proliferation and survival. This guide will focus on the cross-reactivity profile of this series of compounds, offering a framework for evaluating their selectivity.
Comparative Analysis of Dual EGFR/CDK2 Inhibitors
A study focused on a series of 5-substituted-3-ethylindole-2-carboxamides has provided valuable insights into their dual inhibitory activity against EGFR and CDK2. The half-maximal inhibitory concentrations (IC50) for several analogs were determined, highlighting the structure-activity relationship (SAR) and the impact of substitutions at the 5-position of the indole ring.
| Compound | R Group | EGFR IC50 (nM)[1] | CDK2 IC50 (nM)[1] |
| 5c | H | 124 ± 08 | 46 ± 05 |
| 5g | CH3 | 110 ± 07 | 33 ± 04 |
| 5i | Br | 92 ± 06 | 24 ± 02 |
| 5j | CF3 | 85 ± 05 | 16 ± 02 |
| Erlotinib | (Reference) | 80 ± 05 | - |
| Dinaciclib | (Reference) | - | 20 ± 02 |
This data demonstrates that substitutions at the 5-position of the indole core can significantly influence the inhibitory potency against both EGFR and CDK2. Notably, electron-withdrawing groups such as trifluoromethyl (CF3) and bromine (Br) appear to enhance the inhibitory activity for both kinases.
Signaling Pathways
To contextualize the activity of these compounds, it is crucial to understand the signaling pathways in which EGFR and CDK2 are involved.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of intracellular signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are central to regulating cell proliferation, survival, and differentiation.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
CDK2 Signaling Pathway in Cell Cycle Regulation
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its activity is dependent on binding to its cyclin partners, Cyclin E and Cyclin A. The CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for DNA replication.
Caption: Role of CDK2 in the G1/S phase transition of the cell cycle.
Experimental Protocols
The determination of inhibitory activity is crucial for characterizing the potency and selectivity of enzyme inhibitors. Below are representative protocols for in vitro kinase assays for EGFR and CDK2.
In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Workflow:
Caption: Workflow for a typical in vitro EGFR kinase assay.
Methodology:
-
Compound Plating: Serially dilute the test compounds in an appropriate buffer and plate them into a 384-well plate.
-
Enzyme and Substrate Addition: Add a solution containing recombinant human EGFR enzyme and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction back to ATP, which is then used by luciferase to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro CDK2/Cyclin E Kinase Assay (Radiometric Assay)
This classic method measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a substrate protein.
Workflow:
References
Efficacy of Ethyl 5-methylindole-2-carboxylate Derivatives in Oncology and Infectious Disease: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Ethyl 5-methylindole-2-carboxylate, a key synthetic intermediate, gives rise to a diverse range of derivatives, particularly indole-2-carboxamides, which have demonstrated significant potential in oncology and infectious disease. This guide provides an objective comparison of the efficacy of these derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing drug discovery and development efforts.
I. Anticancer Activity: Dual Inhibition of EGFR and CDK2
A prominent class of anticancer agents derived from the indole-2-carboxamide scaffold functions through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Dysregulation of these kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention.
The following table summarizes the in vitro efficacy of selected 5-substituted-3-ethylindole-2-carboxamide derivatives against various cancer cell lines and their inhibitory activity against EGFR and CDK2.
| Compound ID | 5-Substituent | Mean GI₅₀ (nM)¹ | EGFR IC₅₀ (nM)² | CDK2 IC₅₀ (nM)² | Reference Compound |
| 5g | -CH₃ | 55 | 102 ± 8 | 33 ± 04 | Erlotinib (GI₅₀ = 33 nM; EGFR IC₅₀ = 80 nM) |
| 5i | -Br | 49 | 93 ± 7 | 24 ± 02 | Dinaciclib (CDK2 IC₅₀ = 20 nM) |
| 5j | -CF₃ | 37 | 85 ± 6 | 16 ± 02 |
¹ Mean Growth Inhibitory concentration (GI₅₀) across a panel of four cancer cell lines. ² Half-maximal inhibitory concentration (IC₅₀) against the respective kinase.
The synergistic targeting of EGFR and CDK2 pathways by these compounds disrupts cell cycle progression and proliferation. The signaling cascade and a general workflow for evaluating such compounds are depicted below.
II. Antitubercular Activity: Targeting MmpL3
Indole-2-carboxamides have also emerged as potent inhibitors of Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. A key target for this class of compounds is the mycobacterial membrane protein large 3 (MmpL3), which is essential for transporting mycolic acids, critical components of the mycobacterial cell wall.
The following table presents the in vitro activity of selected N-(1-(Adamantan-1-yl)ethyl)-1H-indole-2-carboxamide derivatives against the H37Rv strain of M. tb and their cytotoxicity against Vero cells.
| Compound ID | Substitution | MIC (µM)¹ | IC₅₀ (Vero cells, µM)² | Selectivity Index (SI)³ |
| 8d | 5-methyl | >10 | - | - |
| 8f | 6-bromo | 0.62 | 39.9 | 64 |
| 8g | 5,6-dibromo | 0.32 | 40.9 | 128 |
| INH | - | - | - | - |
| EMB | - | 4.89 | - | - |
¹ Minimum Inhibitory Concentration (MIC) against M. tb H37Rv.[1] ² Half-maximal inhibitory concentration (IC₅₀) against Vero cells, a measure of cytotoxicity.[1] ³ Selectivity Index (SI) = IC₅₀ / MIC.[1]
The data indicates that halogen substitution, particularly at the 5 and 6 positions of the indole ring, significantly enhances antitubercular activity. Compound 8g demonstrated the highest potency and a favorable selectivity index, suggesting minimal cytotoxicity to mammalian cells.[1]
The proposed mechanism involves the inhibition of the MmpL3 transporter, disrupting the formation of the mycobacterial cell wall. The workflow for evaluating these antitubercular agents is outlined below.
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of efficacy data. Below are summaries of the key experimental protocols employed in the evaluation of these indole-2-carboxamide derivatives.
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization and Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is read at 510 nm.
-
Data Analysis: The GI₅₀ value, the concentration causing 50% inhibition of cell growth, is calculated from the dose-response curve.
This assay determines the direct inhibitory effect of a compound on a specific kinase.
-
Reaction Setup: Recombinant human EGFR or CDK2/Cyclin A2 enzyme is incubated with a specific substrate (e.g., Poly(Glu, Tyr) for EGFR, Histone H1 for CDK2) in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the indole derivatives are added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction proceeds for a set time (e.g., 60 minutes) at 30°C.
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
This method determines the minimum concentration of a drug that inhibits the visible growth of M. tuberculosis.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: 100 µL of the final bacterial inoculum is added to each well.
-
Incubation: The plates are sealed and incubated at 37°C for 7 to 21 days.
-
Reading Results: The MIC is defined as the lowest drug concentration that shows no visible growth. Growth can be assessed visually or by using a colorimetric indicator like Resazurin.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 5-methylindole-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ethyl 5-methylindole-2-carboxylate, a common reagent in pharmaceutical synthesis. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat and long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Hazard Summary:
While not specifically classified, indole derivatives can be harmful if swallowed and may cause skin and eye irritation.[1] All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.[2]
1. Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[2][3]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[2]
2. Waste Containment:
-
Use containers that are chemically resistant and can be securely sealed to prevent leaks or spills.[4]
-
Containers should not be filled beyond 90% capacity to avoid spillage during transportation.[5]
3. Waste Labeling:
All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[2]
-
The approximate concentration and volume/mass of the waste.[2]
-
The date the waste was first added to the container.[2]
-
The primary hazard(s) associated with the waste (e.g., "Irritant," "Harmful").[2]
4. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[2]
-
Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks or spills.[2]
5. Waste Disposal and Pickup:
-
Never dispose of this compound down the drain or in regular trash.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a waste pickup.[2][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Experimental Protocols for Waste Management
In the absence of specific published degradation or neutralization protocols for this compound, attempting to chemically treat the waste in the laboratory is not recommended . Such procedures can be dangerous and may produce byproducts of unknown toxicity.[2] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Ethyl 5-methylindole-2-carboxylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for handling Ethyl 5-methylindole-2-carboxylate, a common intermediate in pharmaceutical synthesis. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[1] | Protects eyes and face from splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] It is recommended to inspect gloves before use and to use proper removal techniques to avoid skin contamination.[1] | Protects hands from direct contact with the chemical. |
| Skin and Body Protection | A flame-resistant lab coat is required.[1] Wear long pants and closed-toe shoes to cover all exposed skin.[1] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required if engineering controls are insufficient, during spill cleanup, or when handling the powder outside of a fume hood.[1] | Prevents inhalation of the powdered chemical. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires a methodical approach from receipt to disposal.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2][3]
2. Handling:
-
Use the smallest amount of the chemical necessary for the experiment.[1]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
3. Storage:
-
Store in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]
Emergency Procedures: Spills and Exposure
Small Spills:
-
In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand).[1]
-
Place the absorbed material in a sealed, suitable container for disposal.[1][2]
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2]
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3] Do not release into the environment.[2]
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical flow from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
